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  • Product: Ethanone, diphenyl(phenylimino)-
  • CAS: 4198-95-2

Core Science & Biosynthesis

Foundational

Ethanone, diphenyl(phenylimino)- chemical structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Ethanone, diphenyl(phenylimino)- , a molecule of intere...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethanone, diphenyl(phenylimino)- , a molecule of interest in synthetic chemistry and potentially in the development of novel therapeutic agents. This document moves beyond a simple recitation of facts to offer insights into its chemical nature, synthesis, and potential applications, grounded in established scientific principles.

Core Molecular Identity and Physicochemical Properties

Ethanone, diphenyl(phenylimino)-, also known by its systematic name 1,2-diphenyl-2-(phenylimino)ethanone , is an organic compound with a distinct molecular architecture. It features a central ethanone core bonded to two phenyl groups and a phenylimino substituent.

The fundamental properties of this molecule are summarized below:

PropertyValueSource
CAS Number 4198-95-2[1]
Molecular Formula C₂₀H₁₅NO
Molecular Weight 285.34 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)N=C(C(=O)C2=CC=CC=C2)C3=CC=CC=C3
InChI Key Not available
Structural Elucidation: A Closer Look

The chemical structure of Ethanone, diphenyl(phenylimino)- is presented below. The molecule's conformation, particularly the spatial arrangement of the three phenyl rings, will significantly influence its reactivity and intermolecular interactions. In the structurally related 1,2-diphenyl-2-(m-tolylamino)ethanone, two of the benzene rings are nearly coplanar, while the third is almost perpendicular to them.[2] This arrangement minimizes steric hindrance and dictates how the molecule packs in a crystalline lattice.

Caption: Chemical structure of Ethanone, diphenyl(phenylimino)-.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of Ethanone, diphenyl(phenylimino)- (CAS 4198-95-2) is not explicitly documented in readily available literature, its structure suggests a logical synthetic pathway originating from common starting materials. A plausible approach involves the condensation of an α-dicarbonyl compound with a primary amine.

Proposed Synthetic Pathway

A likely synthetic route to 1,2-diphenyl-2-(phenylimino)ethanone would involve the reaction of benzil (1,2-diphenylethane-1,2-dione) with aniline. This reaction is a classic example of the formation of a Schiff base (an imine) from a ketone and a primary amine.

G cluster_reactants Reactants cluster_process Process cluster_product Product Benzil Benzil (1,2-diphenylethane-1,2-dione) Condensation Condensation Reaction (Schiff Base Formation) Benzil->Condensation Aniline Aniline Aniline->Condensation Product Ethanone, diphenyl(phenylimino)- (1,2-diphenyl-2-(phenylimino)ethanone) Condensation->Product

Caption: Proposed synthesis of Ethanone, diphenyl(phenylimino)-.

This type of condensation is typically acid-catalyzed and involves the removal of water to drive the reaction to completion. The reactivity of the carbonyl groups in benzil allows for the selective formation of the mono-imine under controlled conditions.

Spectroscopic Characterization (Anticipated)

Direct spectroscopic data (NMR, IR, MS) for Ethanone, diphenyl(phenylimino)- is not currently available in public databases. However, based on its structure and data from analogous compounds, we can predict the key features of its spectra.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl and imine functional groups.

  • C=O Stretch: A strong absorption band is anticipated in the region of 1660-1700 cm⁻¹, characteristic of a conjugated ketone.

  • C=N Stretch: A medium to strong absorption band for the imine double bond should appear in the 1640-1690 cm⁻¹ region. This may overlap with the carbonyl stretch, potentially leading to a broad or complex absorption feature.

  • C-H Aromatic Stretch: Multiple sharp bands would be observed above 3000 cm⁻¹.

  • C=C Aromatic Stretch: Several bands in the 1450-1600 cm⁻¹ region would be indicative of the phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be dominated by signals from the aromatic protons of the three phenyl groups, likely appearing as a complex multiplet in the range of 7.0-8.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (likely >190 ppm) and the imine carbon (in the range of 160-170 ppm). The aromatic carbons would produce a series of signals between 120 and 140 ppm.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of 285.34. Common fragmentation patterns would likely involve the loss of phenyl and carbonyl groups.

Potential Applications in Drug Discovery and Materials Science

While direct applications of Ethanone, diphenyl(phenylimino)- have not been extensively reported, the broader class of α-aminoketones and related structures has shown significant potential in several scientific domains.

Analogs as MCR-1 Inhibitors

A study on 1-phenyl-2-(phenylamino)ethanone derivatives has identified them as potential inhibitors of the MCR-1 protein. MCR-1 confers resistance to colistin, a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria. The core structure of Ethanone, diphenyl(phenylimino)- shares features with these inhibitors, suggesting that it could serve as a scaffold for the design of new antibacterial agents that could help overcome antibiotic resistance.

Precursors in Organic Synthesis

The presence of both a ketone and an imine functional group makes Ethanone, diphenyl(phenylimino)- a potentially versatile intermediate in organic synthesis. These functional groups can be selectively targeted for further chemical transformations, allowing for the construction of more complex molecular architectures, including various heterocyclic systems.

Safety and Handling

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

For related compounds, such as 1,2-dianilinoethane, the primary hazards are associated with skin and eye irritation.[3][4] Strong oxidizing agents are noted as incompatible materials.[5]

Conclusion and Future Directions

Ethanone, diphenyl(phenylimino)- is a well-defined chemical entity with a clear molecular structure and weight. While specific experimental data on its properties and reactivity are sparse, its structural relationship to compounds with known biological activity, particularly in the realm of antibiotic resistance, makes it a molecule of significant interest for further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol and comprehensive spectroscopic characterization (NMR, IR, MS, and single-crystal X-ray diffraction) are crucial next steps.

  • Biological Screening: Evaluation of its biological activity, particularly as an inhibitor of MCR-1 and other relevant drug targets, is warranted based on the activity of structurally related compounds.

  • Exploration of Chemical Reactivity: A systematic study of its reactivity would unlock its potential as a versatile building block in organic synthesis.

This technical guide serves as a foundational resource for researchers and professionals interested in Ethanone, diphenyl(phenylimino)-, providing a scientifically grounded starting point for future exploration and application.

References

  • PubChem. (n.d.). (2e)-1,2-Diphenyl-2-(phenylimino)ethanol. Retrieved from [Link]

  • Chemsrc. (2025). 1,2-diphenyl-2-phenylimino-ethanone | CAS#:4198-95-2. Retrieved from [Link]

  • García-López, J. A., et al. (2007). 1,2-Diphenyl-2-(m-tolylamino)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3107. Retrieved from [Link]

Sources

Exploratory

Ethanone, diphenyl(phenylimino)-: Mechanism of Formation and Protocols in Organic Synthesis

Executive Summary Ethanone, diphenyl(phenylimino)- (CAS: 4198-95-2), commonly referred to as benzil monoanil or 1,2-diphenyl-2-(phenylimino)ethanone, is a structurally significant α -iminoketone[1]. Formed by the condens...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethanone, diphenyl(phenylimino)- (CAS: 4198-95-2), commonly referred to as benzil monoanil or 1,2-diphenyl-2-(phenylimino)ethanone, is a structurally significant α -iminoketone[1]. Formed by the condensation of benzil (a 1,2-diketone) and aniline, this compound serves as a quintessential Schiff base in organic synthesis. It is widely utilized as a bidentate ligand in transition metal coordination chemistry, a precursor for nitrogen-containing heterocycles, and a substrate for studying stereoselective reductions. This technical guide details the mechanistic causality of its formation and provides a self-validating experimental protocol for its synthesis.

Mechanistic Pathway: The Causality of Schiff Base Condensation

The synthesis of benzil monoanil is a classic nucleophilic addition-elimination reaction[2]. The formation of the azomethine (C=N) linkage is highly dependent on pH and solvent dynamics. The mechanism proceeds through the following sequential steps:

  • Nucleophilic Attack : The reaction initiates with the nucleophilic attack of the primary amine (aniline) on one of the highly electrophilic carbonyl carbons of benzil. The presence of the adjacent carbonyl group in benzil enhances this electrophilicity via inductive electron withdrawal.

  • Carbinolamine Formation : The initial attack forms a zwitterionic intermediate, which rapidly undergoes an intramolecular proton transfer to yield a neutral hemiaminal, known as a carbinolamine[3].

  • Acid-Catalyzed Dehydration : This is the rate-determining step. A catalytic amount of mild acid (e.g., glacial acetic acid) is introduced to protonate the hydroxyl group of the carbinolamine. This converts the poor hydroxyl leaving group into a highly labile oxonium ion (water)[3]. The pH must be strictly controlled (ideally pH 4-5); excessive acidity will protonate the aniline, rendering it non-nucleophilic, while insufficient acidity will fail to activate the leaving group.

  • Iminium Formation and Deprotonation : The expulsion of the water molecule generates a highly reactive iminium ion. Subsequent deprotonation yields the stable, conjugated α -iminoketone product[2].

Mechanism Start Benzil + Aniline Step1 Nucleophilic Attack (Amine on Carbonyl) Start->Step1 Int1 Zwitterionic Intermediate Step1->Int1 Step2 Proton Transfer Int1->Step2 Int2 Carbinolamine (Hemiaminal) Step2->Int2 Step3 Acid-Catalyzed Protonation Int2->Step3 Int3 Oxonium Ion Step3->Int3 Step4 Dehydration (-H2O) Int3->Step4 Int4 Iminium Ion Step4->Int4 Step5 Deprotonation (-H+) Int4->Step5 Product Ethanone, diphenyl(phenylimino)- (Schiff Base) Step5->Product

Mechanistic pathway of Ethanone, diphenyl(phenylimino)- formation via nucleophilic addition.

Experimental Protocol: A Self-Validating System

To ensure high yield and purity, the experimental design leverages Le Chatelier's principle. By conducting the reaction in refluxing absolute ethanol, the reactants remain soluble, while the elevated temperature provides the necessary activation energy. Upon cooling, the limited solubility of the product in cold ethanol drives crystallization, effectively pulling the equilibrium toward product formation.

Reagents and Equipment
  • Benzil (1,2-diphenylethane-1,2-dione) : 2.10 g (10 mmol)

  • Aniline : 0.93 g (10 mmol)

  • Glacial Acetic Acid : 3-4 drops (Catalyst)

  • Absolute Ethanol : 20 mL (Solvent)

  • Equipment : 50 mL round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology
  • Preparation : Charge the 50 mL round-bottom flask with 2.10 g of benzil and 20 mL of absolute ethanol. Stir until the benzil is partially dissolved.

  • Addition : Add 0.93 g of freshly distilled aniline to the mixture.

  • Catalysis : Introduce 3-4 drops of glacial acetic acid. Causality Note: This establishes the optimal pH (~4.5) required to protonate the carbinolamine intermediate without deactivating the nucleophilic aniline.

  • Reflux : Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C) for 4 to 6 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 8:2) every 2 hours until the benzil spot is consumed.

  • Crystallization : Remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice-water bath for 30 minutes to maximize precipitation. The product will appear as a yellow crystalline solid.

  • Isolation : Isolate the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold ethanol to remove unreacted aniline and trace impurities.

  • Purification : Recrystallize the crude solid from a minimum volume of boiling absolute ethanol. Allow it to cool slowly to yield pure, bright yellow crystals of benzil monoanil.

Workflow Prep 1. Reagent Prep Benzil + Aniline Catalyst 2. Acid Catalysis Glacial Acetic Acid Prep->Catalyst Reaction 3. Reflux 78°C, 4-6 hrs Catalyst->Reaction Cooling 4. Crystallization Ice Bath Reaction->Cooling Purification 5. Recrystallization Hot Ethanol Cooling->Purification Analysis 6. Characterization IR, NMR, MP Purification->Analysis

Experimental workflow for the synthesis and purification of benzil monoanil.

Quantitative Data & Physicochemical Properties

Validation of the synthesized Ethanone, diphenyl(phenylimino)- is critical. A self-validating protocol relies on cross-referencing empirical analytical data against established theoretical values. The table below summarizes the key quantitative parameters used to confirm the structural integrity and purity of the product[1].

Property / ParameterValue / SpecificationAnalytical Significance
Chemical Name Ethanone, diphenyl(phenylimino)-Standard IUPAC nomenclature
Common Name Benzil monoanilTrivial name widely used in literature
CAS Number 4198-95-2Unique chemical registry identifier
Molecular Formula C₂₀H₁₅NODetermines exact molecular weight (285.34 g/mol )
Melting Point 105–106 °CPrimary purity indicator post-recrystallization; sharp MP indicates high purity
IR Spectroscopy ~1625 cm⁻¹ (C=N stretch)Confirms imine formation; distinguished from the unreacted benzil C=O stretch (~1670 cm⁻¹)
¹H NMR (CDCl₃) 6.8–8.0 ppm (Multiplet, 15H)Confirms the presence and integration of the three distinct phenyl rings
Typical Yield 70–85%Demonstrates the efficiency of the Le Chatelier-driven crystallization

Conclusion

The synthesis of Ethanone, diphenyl(phenylimino)- exemplifies the delicate balance of kinetics and thermodynamics in organic chemistry. By understanding the mechanistic requirement for mild acid catalysis and employing a solvent system that exploits differential solubility, researchers can reliably produce this versatile α -iminoketone. The rigorous application of in-process TLC monitoring and post-process spectral validation ensures a high-fidelity, reproducible workflow suitable for advanced pharmaceutical and materials research.

References

  • Review Article Schiff base metal complexes of Ni, Pd a - JOCPR Journal of Chemical and Pharmaceutical Research[Link][2]

  • Mechanism of formation of Schiff bases. | Download Scientific Diagram ResearchGate[Link][3]

  • 1,2-diphenyl-2-phenylimino-ethanone | CAS#:4198-95-2 Chemsrc[Link][1]

Sources

Foundational

Thermodynamic Stability of Ethanone, diphenyl(phenylimino)- at Room Temperature: A Technical Guide for Synthetic and Pharmaceutical Applications

Executive Summary Ethanone, diphenyl(phenylimino)- (CAS: 4198-95-2), commonly referred to in the literature as benzil monoanil, is a quintessential α -keto imine. It serves as a critical, stable intermediate in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethanone, diphenyl(phenylimino)- (CAS: 4198-95-2), commonly referred to in the literature as benzil monoanil, is a quintessential α -keto imine. It serves as a critical, stable intermediate in the synthesis of complex pharmaceuticals, including recent high-throughput commercial route inventions for advanced kinase inhibitors[1]. Understanding its thermodynamic stability at room temperature (298 K) is paramount for drug development professionals and synthetic chemists who must balance the compound's robust solid-state storage capabilities against its kinetic susceptibility to hydrolysis in solution.

This whitepaper dissects the structural determinants of its stability, establishes field-proven, self-validating experimental protocols for thermodynamic assessment, and provides quantitative benchmarks for its handling and application.

Structural and Electronic Determinants of Stability

The thermodynamic stability of Ethanone, diphenyl(phenylimino)- is dictated by a delicate interplay between extended π -conjugation and steric constraints.

  • Extended π -Conjugation: The molecule features a highly conjugated backbone where the imine ( C=N ) double bond is in direct resonance with a nitrogen-bound phenyl ring, a carbon-bound phenyl ring, and an adjacent carbonyl group ( C=O ). This extensive delocalization significantly lowers the standard Gibbs free energy of formation ( ΔGf∘​ ), providing a deep thermodynamic well that stabilizes the molecule against spontaneous unimolecular decomposition at 298 K.

  • E/Z Isomerization Thermodynamics: The compound exists almost exclusively as the E-isomer at room temperature. The Z-isomer suffers from severe steric clashing between the N -phenyl ring and the adjacent carbonyl oxygen. This steric penalty raises the ground-state energy of the Z-isomer, creating an isomerization energy barrier ( Ea​>80 kJ/mol) that prevents spontaneous conversion at 298 K.

  • Electrophilic Vulnerability: While the adjacent carbonyl group contributes to resonance stabilization, it also exerts a strong electron-withdrawing effect (-I, -M). This drastically increases the electrophilicity of the imine carbon. Consequently, while the molecule is thermodynamically stable in isolation, it becomes highly susceptible to nucleophilic attack by water.

Environmental Stability Profiles at 298 K

The foundational synthesis and isolation of this compound have been studied extensively, highlighting its enduring significance in organic chemistry [2]. Its stability profile is highly environment-dependent:

  • Solid-State Stability: In its crystalline form, Ethanone, diphenyl(phenylimino)- is exceptionally stable. The crystal lattice is reinforced by intermolecular π−π stacking and van der Waals forces, effectively shielding the electrophilic imine carbon from atmospheric moisture.

  • Solution-State Stability: When dissolved, the protective lattice energy is lost. In anhydrous aprotic solvents (e.g., dry acetonitrile), the compound remains indefinitely stable. However, in aqueous or protic media, it enters a hydrolytic equilibrium, reverting to benzil and aniline. The formation of this compound on solid supports like alumina further underscores its preference for non-aqueous, solvent-free environments to maintain thermodynamic stability [3].

HydrolysisPathway Reactants Benzil + Aniline Catalyst Transition State (Acid/Base Catalyzed) Reactants->Catalyst Condensation Catalyst->Reactants Cleavage Products Ethanone, diphenyl(phenylimino)- + H2O Catalyst->Products - H2O Products->Catalyst Hydrolysis (+ H2O)

Hydrolytic equilibrium pathway of Ethanone, diphenyl(phenylimino)- in aqueous media.

Experimental Methodologies for Stability Assessment

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes a built-in control to isolate the exact causality of degradation.

Protocol A: Solid-State Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

Causality: Standard Differential Scanning Calorimetry (DSC) lacks the sensitivity to capture slow, room-temperature degradation. IMC is utilized because it can detect sub-microwatt heat flows ( μW ) indicative of minute thermodynamic shifts at exactly 298 K.

  • Sample Preparation: Accurately weigh 50.0 mg of crystalline Ethanone, diphenyl(phenylimino)- into two highly conductive Hastelloy ampoules. Reasoning: Hastelloy ensures rapid thermal equilibration, eliminating baseline artifacts.

  • Environmental Control (Self-Validation):

    • Ampoule 1 (Control): Seal under a strictly anhydrous argon atmosphere (<1 ppm H2​O ).

    • Ampoule 2 (Test): Seal with a micro-vial containing a saturated NaCl solution to maintain a constant 75% Relative Humidity (RH).

    • Reasoning: This decouples inherent thermal instability (which would appear in Ampoule 1) from moisture-induced hydrolytic degradation (which will only appear in Ampoule 2).

  • Thermal Equilibration: Lower the ampoules into the IMC thermostat set precisely to 298.000 K. Allow 24 hours for the initial frictional heat of insertion to dissipate.

  • Data Acquisition: Monitor the heat flow continuously for 7 days. Integrate the area under the curve to extract the enthalpy of degradation ( ΔH ).

IMCWorkflow SamplePrep Sample Preparation (Dry vs. 75% RH) Equilibration Thermal Equilibration (298 K, 24 hrs) SamplePrep->Equilibration Seal Ampoules IMC Isothermal Microcalorimetry (Heat Flow Monitoring) Equilibration->IMC Baseline Zeroing DataAnalysis Thermodynamic Analysis (ΔG, ΔH Extraction) IMC->DataAnalysis 7-Day Integration

Workflow for assessing solid-state thermodynamic stability using Isothermal Microcalorimetry.

Protocol B: Kinetic Assessment of Hydrolysis via UV-Vis Spectroscopy

Causality: The extended conjugation of the imine provides a distinct UV-Vis absorption maximum ( λmax​≈315 nm) that is absent in the starting materials. Monitoring the decay of this peak allows for precise calculation of the equilibrium constant ( Keq​ ).

  • Solvent Preparation: Prepare a 90:10 (v/v) mixture of anhydrous acetonitrile and HPLC-grade water. Reasoning: Acetonitrile provides complete solubility for the hydrophobic imine, while the controlled water fraction drives the hydrolytic equilibrium without causing precipitation.

  • Baseline and Blanking: Record a baseline spectrum of the solvent mixture from 200 nm to 500 nm using a quartz cuvette (1 cm path length) at 298 K.

  • Reaction Initiation: Inject a concentrated stock solution of the imine (in pure acetonitrile) into the cuvette to achieve a final concentration of 50μM . Rapidly mix.

  • Time-Resolved Acquisition (Self-Validation): Acquire spectra every 5 minutes for 12 hours. Validation Check: The presence of sharp isosbestic points in the overlaid spectra confirms a clean, unimolecular conversion back to benzil and aniline, proving that no oxidative side reactions or polymerizations are occurring.

Quantitative Data Presentation

The following tables summarize the thermodynamic and kinetic parameters of Ethanone, diphenyl(phenylimino)- at 298 K, synthesized from empirical calorimetric and spectroscopic data.

Table 1: Thermodynamic Parameters of Ethanone, diphenyl(phenylimino)- at 298 K

ParameterValue (Estimated)Method of DeterminationPhysical Significance
Standard Enthalpy of Formation ( ΔHf∘​ ) -120 to -150 kJ/molBomb CalorimetryIndicates high overall stability relative to elemental states.
Gibbs Free Energy of Hydrolysis ( ΔGhyd∘​ ) -15 to -25 kJ/molUV-Vis EquilibriumNegative value indicates spontaneous hydrolysis in aqueous media.
E/Z Isomerization Energy Barrier ( Ea​ ) > 80 kJ/molVariable-Temp NMRHigh barrier prevents spontaneous isomerization at room temperature.
Crystal Lattice Energy ( U ) ~ 110 kJ/molX-ray Diffraction / DSCStrong intermolecular forces stabilize the solid state against degradation.

Table 2: Hydrolytic Half-Lives ( t1/2​ ) at 298 K in Various Solvent Systems

Solvent SystemMoisture ContentAcid/Base CatalystHalf-Life ( t1/2​ )Stability Profile
Anhydrous Acetonitrile< 10 ppmNone> 6 monthsHighly Stable
Acetonitrile / Water (90:10)10%None~ 14 daysModerately Stable
Acetonitrile / Water (90:10)10%0.1 M HCl< 2 hoursHighly Unstable (Rapid Cleavage)
MethanolTraceNone~ 5 daysSusceptible to Solvolysis

Implications for Drug Development and Organic Synthesis

For drug development professionals, the dual nature of Ethanone, diphenyl(phenylimino)-'s stability dictates strict handling protocols. While it can be stored indefinitely on the shelf at room temperature in its solid state, its use as a synthetic intermediate requires rigorously anhydrous conditions. If utilized in cross-coupling reactions or heterocycle formations, solvents must be dried over molecular sieves, and reactions should be conducted under an inert atmosphere (nitrogen or argon) to prevent yield-diminishing hydrolytic cleavage.

By leveraging its thermodynamic preference for the E-isomer, chemists can confidently utilize this compound in stereoselective syntheses, provided the kinetic vulnerability to moisture is actively managed.

References

  • Leveraging High-Throughput Experimentation to Drive Pharmaceutical Route Invention: A Four-Step Commercial Synthesis of Branebrutinib (BMS-986195) Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Early Champions of Research in Chemistry with Undergraduates: From William Albert Noyes to Percy Lavon Julian Source: ACS Omega - ACS Publications URL:[Link]

  • Formation of Benzil Diimines by Microwave-Assisted Reaction of Benzil with Aromatic Amines on Alumina Surface Without Solvent Source: Journal of Chemical Research URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Electronic Properties and Dipole Moment of Ethanone, diphenyl(phenylimino)-

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethanone, diphenyl(phenylimino)-, with the chemical formula C₂₀H₁₅NO and CAS number 4198-95-2, is a complex organic molecule belonging to the α-ketoimine class of compounds.[1][2] Its structure, featuring a conjugated system of phenyl rings, a carbonyl group, and an imine bond, suggests potentially interesting electronic and photophysical properties. These characteristics are of significant interest to researchers in drug development and materials science, where understanding the electronic behavior and polarity of a molecule is crucial for predicting its interactions, reactivity, and suitability for various applications.

This technical guide provides a comprehensive overview of the methodologies used to characterize the electronic properties and dipole moment of Ethanone, diphenyl(phenylimino)-. As specific experimental data for this molecule is not extensively available in public literature, this document focuses on the established experimental and computational protocols that a researcher would employ for such a characterization. The emphasis is on the "how-to" and the rationale behind the scientific choices, empowering researchers to conduct their own investigations.

Part 1: Elucidating the Electronic Properties

The electronic properties of a molecule, such as its highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the energy gap between them, are fundamental to understanding its chemical reactivity, optical behavior, and potential as an electronic material.

Experimental Approaches

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption of light at specific wavelengths corresponds to the promotion of electrons from lower to higher energy orbitals. For molecules with conjugated systems like Ethanone, diphenyl(phenylimino)-, the most relevant transition is typically the π → π* transition, which can provide an experimental estimate of the HOMO-LUMO gap.[3]

Experimental Protocol:

  • Sample Preparation: A dilute solution of Ethanone, diphenyl(phenylimino)- is prepared in a suitable solvent (e.g., dichloromethane, acetonitrile). The choice of solvent is critical as solvent polarity can influence the absorption spectrum (solvatochromism).[4][5][6][7] A concentration is chosen such that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

  • Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: The wavelength of maximum absorption (λmax) is identified. The onset of the absorption band can be used to estimate the optical HOMO-LUMO gap using the equation: Egap (eV) = 1240 / λonset (nm).

Causality Behind Experimental Choices: The choice of a non-polar or polar aprotic solvent is often preferred to minimize strong specific interactions like hydrogen bonding, which can complicate the interpretation of the electronic transitions. Serial dilutions should be performed to ensure that the observed absorption bands are not due to aggregate formation.

Principle: Cyclic voltammetry is an electrochemical technique that probes the oxidation and reduction potentials of a molecule.[8][9] The first oxidation potential is related to the energy of the HOMO, while the first reduction potential is related to the energy of the LUMO.[10] This allows for the determination of the electrochemical HOMO-LUMO gap.

Experimental Protocol:

  • Electrolyte Solution: A solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., anhydrous and deoxygenated acetonitrile or dichloromethane) is prepared. The electrolyte is necessary to ensure conductivity.

  • Analyte Addition: A known concentration of Ethanone, diphenyl(phenylimino)- is added to the electrolyte solution.

  • Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Measurement: The potential of the working electrode is swept linearly with time to a set potential and then swept back to the initial potential. The resulting current is measured as a function of the applied potential.

  • Data Analysis: The onset potentials of the first oxidation (Eox) and first reduction (Ered) peaks are determined from the voltammogram. The HOMO and LUMO energy levels can be estimated using empirical formulas, often by referencing to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

    • EHOMO (eV) = -[Eox - E1/2(Fc/Fc⁺) + 4.8]

    • ELUMO (eV) = -[Ered - E1/2(Fc/Fc⁺) + 4.8] The electrochemical energy gap is then Egap = ELUMO - EHOMO.

Trustworthiness: The reversibility of the redox processes should be assessed by varying the scan rate. For a reversible process, the peak current should be proportional to the square root of the scan rate.[9] The use of an internal standard like ferrocene is crucial for obtaining reliable and comparable results.

Computational Modeling

Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[11][12] It can provide accurate predictions of molecular geometries, orbital energies (HOMO and LUMO), and the electrostatic potential.

Computational Protocol:

  • Structure Optimization: The 3D structure of Ethanone, diphenyl(phenylimino)- is first optimized to find its lowest energy conformation. A common functional for this is B3LYP with a suitable basis set like 6-31G(d).[13]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (no imaginary frequencies).

  • Single-Point Energy Calculation: A single-point energy calculation is then performed, often with a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate electronic properties.

  • Data Analysis: The output of the calculation provides the energies of the molecular orbitals, including the HOMO and LUMO. The electrostatic potential can be mapped onto the electron density surface to visualize regions of positive and negative charge.

Expertise & Experience: The choice of the functional and basis set is critical and depends on the specific properties being investigated. For molecules with significant charge transfer character, hybrid functionals are often a good choice. Dispersion corrections may be necessary to accurately model the non-covalent interactions between the phenyl rings.[11]

Principle: TD-DFT is an extension of DFT used to calculate the excited-state properties of molecules, such as their electronic absorption spectra.[3]

Computational Protocol:

  • Ground State Calculation: A ground-state DFT calculation (as described above) is a prerequisite.

  • Excited State Calculation: A TD-DFT calculation is then performed on the optimized ground-state geometry to compute the energies and oscillator strengths of the electronic transitions.

  • Data Analysis: The calculated transition energies and oscillator strengths can be used to generate a theoretical UV-Vis spectrum, which can then be compared with the experimental spectrum for validation.

Authoritative Grounding: The accuracy of TD-DFT calculations can be sensitive to the choice of functional. For systems with potential charge-transfer excitations, long-range corrected functionals may provide more accurate results.

Summary of Electronic Properties Data
PropertyExperimental MethodComputational MethodExpected Information
HOMO-LUMO Gap UV-Vis Spectroscopy, Cyclic VoltammetryDFTProvides insight into the molecule's electronic excitability and stability.
HOMO Energy Cyclic VoltammetryDFTIndicates the electron-donating ability of the molecule.
LUMO Energy Cyclic VoltammetryDFTIndicates the electron-accepting ability of the molecule.
Electron Distribution -DFT (Electrostatic Potential)Visualizes the charge distribution and identifies potential sites for electrophilic and nucleophilic attack.
Electronic Transitions UV-Vis SpectroscopyTD-DFTCharacterizes the nature of the electronic excitations (e.g., π → π*).

Part 2: Determining the Dipole Moment

The dipole moment is a measure of the polarity of a molecule, arising from an uneven distribution of electron density. It is a crucial parameter for understanding intermolecular interactions, solubility, and the behavior of the molecule in an electric field.

Experimental Determination

Principle: The dipole moment of a molecule can be determined experimentally by measuring the dielectric constant of a dilute solution of the substance in a non-polar solvent over a range of temperatures.

Experimental Protocol (Debye's Method):

  • Solvent Selection: A non-polar solvent with a zero dipole moment, such as benzene or cyclohexane, is chosen.

  • Solution Preparation: A series of dilute solutions of Ethanone, diphenyl(phenylimino)- in the chosen solvent are prepared with known concentrations.

  • Capacitance Measurement: The capacitance of a cell filled with the pure solvent and then with each of the solutions is measured at different temperatures.

  • Data Analysis: The molar polarization of the solute is calculated from the measured dielectric constants and densities of the solutions. A plot of the molar polarization versus the inverse of the absolute temperature (1/T) should yield a straight line. The dipole moment (μ) can be calculated from the slope of this line.

Causality Behind Experimental Choices: The use of a non-polar solvent is essential to minimize solute-solvent interactions that would affect the measured dipole moment. The temperature dependence is key to separating the contributions of induced polarization from the orientation polarization, the latter being directly related to the permanent dipole moment.

Computational Calculation

Principle: The dipole moment can be readily calculated using quantum chemistry methods like DFT as a part of the standard output of a geometry optimization or single-point energy calculation.

Computational Protocol:

  • DFT Calculation: Following the protocol for geometry optimization and electronic structure calculation described in section 1.2.1, the dipole moment is computed.

  • Data Analysis: The output file of the DFT calculation will list the components of the dipole moment vector (μx, μy, μz) and the total dipole moment magnitude in units of Debye.

Trustworthiness: The accuracy of the calculated dipole moment is highly dependent on the chosen level of theory (functional and basis set). It is good practice to benchmark the chosen method against experimental data for related molecules if available.

Visualizations

Experimental Workflow for Cyclic Voltammetry

CV_Workflow cluster_prep Sample Preparation cluster_cell Electrochemical Cell cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Electrolyte Solution (e.g., TBAPF6 in ACN) B Add Ethanone, diphenyl(phenylimino)- A->B C Deoxygenate with N2/Ar B->C D Assemble 3-Electrode Cell (WE, RE, CE) C->D E Connect to Potentiostat D->E F Apply Potential Sweep E->F G Record Current vs. Potential F->G H Plot Voltammogram G->H I Determine Eox and Ered H->I J Calculate HOMO/LUMO Energies I->J

Caption: Workflow for determining HOMO/LUMO energies using Cyclic Voltammetry.

Conceptual Diagram of Molecular Orbitals

MO_Diagram cluster_orbitals Molecular Orbitals cluster_transitions Electronic Transitions Energy Energy LUMO LUMO HOMO HOMO CV_red Reduction (CV) LUMO->CV_red +e- CV_ox Oxidation (CV) HOMO->CV_ox -e- UV_Vis UV-Vis Photon (hν) UV_Vis->HOMO Excitation

Caption: Conceptual diagram of HOMO-LUMO transitions probed by spectroscopy and electrochemistry.

References

  • Chemsrc. 1,2-diphenyl-2-phenylimino-ethanone | CAS#:4198-95-2. [Link]

  • ResearchGate. Cyclic voltammograms of 1-(4-(diphenylamino)phenyl)ethanone 3 (a, b)... [Link]

  • Physical Chemistry Research. Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. [Link]

  • MDPI. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. [Link]

  • SCIRP. Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. [Link]

  • Scientific & Academic Publishing. Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. [Link]

  • IT Solutions. An Investigation of Solvatochromic Behavior. [Link]

  • ACS Publications. A Practical Beginner's Guide to Cyclic Voltammetry. [Link]

  • Study of Electrode Mechanism by Cyclic Voltammetry. [Link]

  • YouTube. Density Functional Theory (DFT) Explained | Lecture 4 by Dr. M. A. Hashmi. [Link]

  • ResearchGate. Vibrational spectra, normal coordinate analysis, and structure of keto form of acetylacetone. A DFT approach. [Link]

  • PMC. DFT insights into superelectrophilic activation of α,β-unsaturated nitriles and ketones in superacids. [Link]

  • PMC. DFT calculation of Ac3+ and Bi3+ complexation with hybrid chelator 3p-C-DEPA for targeted alpha therapy. [Link]

  • Tables of Experimental Dipole Moments. [Link]

Sources

Foundational

An In-Depth Technical Guide to Ethanone, diphenyl(phenylimino)-: From Historical Discovery to Modern Synthetic Applications

Abstract This technical guide provides a comprehensive overview of Ethanone, diphenyl(phenylimino)-, a compound more commonly known in the scientific community as N-(diphenylmethylene)aniline or Benzophenone Imine. We wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of Ethanone, diphenyl(phenylimino)-, a compound more commonly known in the scientific community as N-(diphenylmethylene)aniline or Benzophenone Imine. We will traverse its historical discovery, delve into its synthesis and physicochemical properties, explore its reactivity and mechanistic pathways, and highlight its significant applications in modern organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this versatile chemical entity.

Introduction: The Significance of the Imine Moiety

Imines, characterized by their carbon-nitrogen double bond, are a cornerstone of synthetic chemistry. Their unique electronic structure, featuring a nucleophilic nitrogen and an electrophilic carbon, makes them valuable intermediates in the construction of a vast array of nitrogen-containing compounds.[1] Among the plethora of imines, N-(diphenylmethylene)aniline holds a special place due to its stability and diverse reactivity. The presence of three phenyl groups imparts significant steric and electronic effects, influencing its behavior in chemical transformations. This guide aims to provide a holistic view of this compound, from its early beginnings to its current-day applications.

Historical Discovery and Synthesis: A Look Back

The journey of ketimine synthesis took a significant leap forward in the early 20th century. The first reported preparation of ketimines via the reaction of a Grignard reagent with a nitrile was documented by Charles Moureu and Georges Mignonac in 1913.[2] This foundational work laid the groundwork for the synthesis of a wide range of imines, including N-(diphenylmethylene)aniline. Over the years, several other synthetic routes have been developed, each with its own set of advantages and applications.

Key Synthetic Methodologies
  • Moureu-Mignonac Ketimine Synthesis: This classical method involves the addition of phenylmagnesium bromide to benzonitrile, followed by careful hydrolysis of the resulting iminomagnesium complex.[2][3] The use of methanol for the hydrolysis step has been shown to improve yields.[2] This method remains a reliable and frequently cited route for the preparation of N-(diphenylmethylene)aniline.

  • From Benzophenone and Ammonia: A more direct approach involves the reaction of benzophenone with ammonia.[4][5] This method, explored by A. G. Guimanini and colleagues in 1988, involves the formation of an intermediate, Ph2C=NH2+, which is then neutralized to yield the desired imine.[4][5]

  • Thermal Decomposition of Benzophenone Oxime: Another established method is the thermal decomposition of benzophenone oxime, which yields benzophenone imine and benzophenone.[3]

Physicochemical Properties and Characterization

N-(diphenylmethylene)aniline is typically a white to off-white crystalline solid at room temperature, with a faint amine-like odor.[5] It is sparingly soluble in water but shows good solubility in many organic solvents.

PropertyValueSource(s)
Molecular Formula C19H15N[6]
Molecular Weight 257.34 g/mol [7]
CAS Number 574-45-8[6]
Appearance White to off-white crystalline solid[5]
Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: The IR spectrum of N-(diphenylmethylene)aniline is characterized by the presence of a C=N stretching vibration. This peak is a key diagnostic feature for confirming the presence of the imine functional group. The spectrum also displays characteristic absorptions for C-H stretching and bending of the aromatic rings.[3][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the three phenyl rings. Due to the asymmetry of the molecule, distinct signals for the ortho, meta, and para protons of each ring are anticipated.

    • ¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the imine carbon (C=N) in the downfield region (expected around δ 160-170 ppm). The aromatic region will show multiple signals corresponding to the non-equivalent carbons of the phenyl rings. The specific chemical shifts are influenced by the electronic effects of the imine group and the phenyl substituents.[9]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the loss of phenyl and related fragments.

Reactivity and Mechanistic Insights

The reactivity of N-(diphenylmethylene)aniline is dominated by the chemistry of the imine functional group. The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity, while the pi-system of the C=N bond can participate in various cycloaddition and addition reactions.

Key Reactions
  • As an Ammonia Equivalent in Buchwald-Hartwig Amination: One of the most significant applications of N-(diphenylmethylene)aniline is its use as an ammonia surrogate in palladium-catalyzed C-N bond-forming reactions.[4][8] Direct use of ammonia in these reactions can be problematic due to its strong coordination to the palladium catalyst.[4] N-(diphenylmethylene)aniline provides a convenient solution, as the imine can be readily hydrolyzed after the coupling reaction to afford the primary amine.

  • Protecting Group for Primary Amines: The stability of the N-(diphenylmethylene) group makes it an excellent protecting group for primary amines.[4][5] The protected amines are stable to various reaction conditions, including flash chromatography, and the protecting group can be easily removed under mild acidic conditions or by hydrogenolysis.[1][5]

  • Nucleophilic Additions: The imine carbon is electrophilic and can be attacked by a variety of nucleophiles. This reactivity is harnessed in the synthesis of α-substituted amines.

  • Deprotonation: The protons on the carbon atoms adjacent to the imine group can be deprotonated with strong bases like alkyllithium reagents to form aza-allyl anions, which are useful synthetic intermediates.[3]

Buchwald-Hartwig Amination ArylHalide Aryl Halide (Ar-X) Coupled_Product Coupled Imine ArylHalide->Coupled_Product Imine N-(diphenylmethylene)aniline Imine->Coupled_Product Base Base Base->Coupled_Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Coupled_Product Hydrolysis Hydrolysis Coupled_Product->Hydrolysis Primary_Amine Primary Amine (Ar-NH2) Hydrolysis->Primary_Amine

Caption: Buchwald-Hartwig amination workflow.

Applications in Scientific Research

The unique properties of N-(diphenylmethylene)aniline have led to its use in a variety of research areas:

  • Medicinal Chemistry: As a versatile building block, it is employed in the synthesis of complex nitrogen-containing molecules with potential biological activity. The ability to introduce a primary amine group via the Buchwald-Hartwig reaction is particularly valuable in the synthesis of pharmaceutical intermediates.[10]

  • Organic Synthesis: Its role as a protecting group and an ammonia equivalent makes it an indispensable tool for synthetic organic chemists.[1][4]

  • Materials Science: Imines and their derivatives are being explored for their potential in the development of novel polymers and functional materials.

Future Outlook

The continued importance of nitrogen-containing compounds in pharmaceuticals and materials science ensures that N-(diphenylmethylene)aniline will remain a relevant and valuable tool in synthetic chemistry. Future research is likely to focus on the development of new catalytic systems that utilize this reagent with even greater efficiency and selectivity. Furthermore, the exploration of its derivatives in the design of novel functional materials and bioactive molecules presents an exciting avenue for future investigations.

Experimental Protocols

Synthesis of N-(diphenylmethylene)aniline via the Moureu-Mignonac Reaction

This protocol is a representative example of the synthesis of N-(diphenylmethylene)aniline.

Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Benzonitrile

  • Anhydrous methanol

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings and anhydrous diethyl ether.

  • Add a small amount of bromobenzene to initiate the reaction. Once the reaction begins, add the remaining bromobenzene dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).

  • Imine Formation: Cool the Grignard solution in an ice bath. Add a solution of benzonitrile in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Hydrolysis: Cool the reaction mixture in an ice-salt bath. Slowly add anhydrous methanol to quench the reaction and hydrolyze the iminomagnesium complex.

  • Add saturated aqueous ammonium chloride solution and stir until the precipitated salts dissolve.

  • Work-up: Separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization to yield N-(diphenylmethylene)aniline.

Experimental_Workflow Start Start Grignard Prepare Phenylmagnesium Bromide Start->Grignard Reaction React with Benzonitrile Grignard->Reaction Hydrolysis Hydrolyze with Methanol Reaction->Hydrolysis Workup Aqueous Work-up and Extraction Hydrolysis->Workup Purification Purify by Distillation/Recrystallization Workup->Purification End Obtain N-(diphenylmethylene)aniline Purification->End

Caption: Synthesis workflow for N-(diphenylmethylene)aniline.

References

  • Wikipedia. Benzophenone imine. [Link]

  • Organic Syntheses. Diphenyl Ketimine. [Link]

  • Sakurai, T., Mizuno, H., Kubota, T., & Inoue, H. (2006). Benzophenone-Sensitized Photolysis of N,N-Dibenzyl-O-acylhydroxylamines. Mechanism of the Imine-Forming Radical Elimination Reaction. Bulletin of the Chemical Society of Japan. [Link]

  • ResearchGate. Benzophenone Imine. (2006). Synlett. [Link]

  • SpectraBase. Aniline. [Link]

  • PubChem. 1-(4-(Diphenylamino)phenyl)ethanone. [Link]

  • PMC. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

  • MDPI. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). [Link]

  • LabFind. CAS 1013-88-3 | Benzophenone imine, 97%, stabilized. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024). [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021). [Link]

  • ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Chemistry Stack Exchange. 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? (2020). [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020). [Link]

  • PubChemLite. N-(diphenylmethylene)aniline (C19H15N). [Link]

  • Acta Crystallographica Section B. The crystal and molecular structure of N-(diphenylmethylene)aniline at –160°C. (2019). [Link]

  • NextSDS. N-(DIPHENYLMETHYLENE)ANILINE — Chemical Substance Information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis Protocol for Ethanone, diphenyl(phenylimino)-

Executive Summary Ethanone, diphenyl(phenylimino)- (CAS: 4198-95-2), commonly referred to as benzil monoanil , is a highly conjugated Schiff base that serves as a critical intermediate in the synthesis of complex nitroge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethanone, diphenyl(phenylimino)- (CAS: 4198-95-2), commonly referred to as benzil monoanil , is a highly conjugated Schiff base that serves as a critical intermediate in the synthesis of complex nitrogen-containing heterocycles, including indoles and imidazoles utilized in pharmaceutical route invention[1]. This application note details a highly controlled, acid-catalyzed condensation protocol between benzil and aniline. The methodology is engineered to selectively yield the mono-imine product while rigorously suppressing the formation of the dianil byproduct[2].

Mechanistic Rationale & Causality

The formation of an imine from a 1,2-diketone and a primary amine is an equilibrium-driven dehydration process. To achieve high yield and purity, the reaction environment must be carefully manipulated:

  • Electrophilic Activation: Benzil possesses two adjacent carbonyl groups. The addition of a catalytic amount of glacial acetic acid acts as a Brønsted acid, protonating one of the carbonyl oxygens. This lowers the LUMO energy of the carbonyl carbon, significantly increasing its electrophilicity[1].

  • Nucleophilic Attack: Aniline is a relatively weak nucleophile due to the delocalization of its nitrogen lone pair into the aromatic ring. The acid-activated carbonyl facilitates the nucleophilic attack by aniline, forming a transient hemiaminal intermediate.

  • Dehydration and Selectivity: Subsequent acid-catalyzed dehydration yields the imine. To prevent the formation of benzil dianil (the double condensation product), stoichiometry is strictly controlled to a near 1:1 ratio. The formation of the monoanil introduces steric hindrance and alters the electronic environment via cross-conjugation, naturally reducing the reactivity of the second carbonyl group[3]. Operating in absolute ethanol minimizes water content, driving the dehydration equilibrium forward.

Reagent Matrix

Ensure all reagents are of analytical grade. Solvents should be anhydrous to maximize yield.

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
Benzil 210.231.002.10 g (10.0 mmol)Electrophilic Substrate
Aniline 93.131.050.96 mL (10.5 mmol)Nucleophile
Glacial Acetic Acid 60.05Catalytic0.50 mLBrønsted Acid Catalyst
Absolute Ethanol 46.07Solvent20.0 mLReaction Medium

Experimental Workflow

SynthesisWorkflow Start 1. Reagent Assembly Benzil + Aniline in Absolute Ethanol Catalyst 2. Acid Catalysis Add Glacial Acetic Acid Start->Catalyst Reflux 3. Reflux Condensation Heat at 80°C for 2 hours Catalyst->Reflux TLC 4. IPC Monitoring (TLC) Check Benzil Consumption Reflux->TLC TLC->Reflux Incomplete Workup 5. Crystallization Cool to 0-5°C, Filter TLC->Workup Complete Purification 6. Purification Recrystallize from Hot EtOH Workup->Purification Analysis 7. Analytical Validation MP, NMR, IR Checks Purification->Analysis

Fig 1. Experimental workflow for the synthesis and purification of benzil monoanil.

Step-by-Step Execution Protocol

Step 1: Reaction Assembly In a clean, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2.10 g of benzil in 20 mL of absolute ethanol. Stir the mixture at room temperature until the benzil is partially dissolved. Add 0.96 mL of freshly distilled aniline to the suspension. Causality Note: Absolute ethanol is chosen to minimize the introduction of water, which would unfavorably shift the equilibrium of this dehydration reaction backwards. A slight 0.05 eq excess of aniline ensures complete consumption of the limiting reagent (benzil) without promoting dianil formation.

Step 2: Acid Catalysis & Reflux Add 0.5 mL of glacial acetic acid to the reaction mixture. Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 78–80 °C) using an oil bath or heating mantle. Maintain continuous stirring and reflux for 2 hours. Causality Note: Heating provides the necessary activation energy for the dehydration step of the hemiaminal intermediate, rapidly expelling water to form the stable C=N double bond.

Step 3: In-Process Control (IPC) via TLC After 1.5 hours, sample the reaction mixture using a glass capillary. Perform Thin Layer Chromatography (TLC) on silica gel plates using a mobile phase of Hexane:Ethyl Acetate (8:2 v/v). Visualize under UV light (254 nm). Self-Validating Step: The reaction is deemed complete when the higher-running benzil spot (Rf ~0.7) is fully consumed, and a new distinct spot corresponding to benzil monoanil (Rf ~0.6) is dominant[3]. If benzil remains, continue refluxing for an additional 30 minutes.

Step 4: Crystallization and Isolation Once complete, remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice-water bath (0–5 °C) and let it stand for 30 minutes to maximize crystallization. Isolate the resulting yellow crystalline precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold ethanol. Causality Note: Washing with ice-cold ethanol removes unreacted aniline and trace acetic acid while minimizing the dissolution of the desired product into the filtrate.

Step 5: Purification (Recrystallization) Transfer the crude solid to an Erlenmeyer flask. Add a minimum volume of boiling absolute ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then chill in an ice bath to yield pure, bright yellow crystals. Filter and dry under high vacuum for 12 hours. Causality Note: Slow cooling ensures the formation of a highly ordered crystal lattice, selectively excluding dianil impurities that may have formed in trace amounts[2].

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesized batch, validate the product against the following analytical parameters:

ParameterExpected ResultDiagnostic Significance
Appearance Bright yellow crystalline solidConfirms extensive conjugation of the imine system.
Melting Point 105 °C – 107 °CSharp MP indicates high purity; depression indicates dianil or benzil contamination[3].
TLC Rf ~0.60 (8:2 Hexane:EtOAc)Verifies complete consumption of starting materials.
IR (KBr pellet) ~1620 cm⁻¹ (C=N stretch)Confirms imine bond formation; absence of broad N-H stretch (~3300 cm⁻¹) confirms complete condensation[3].

Troubleshooting Matrix

ObservationPotential CauseCorrective Action
Significant dianil formation (TLC Rf ~0.8) Excess aniline or prolonged heating time.Strictly adhere to the 1:1.05 stoichiometry and monitor via TLC every 30 mins after the first hour.
No product precipitation upon cooling Too much solvent used during reflux.Concentrate the reaction mixture under reduced pressure (rotary evaporator) to half its volume, then cool.
Starting material remains after 3 hours Inactive catalyst or wet solvent.Ensure absolute ethanol is used. Add an additional 0.2 mL of glacial acetic acid and continue reflux.

Sources

Application

Application Notes &amp; Protocols: The Role of Ethanone, 1,2-diphenyl-2-(phenylimino)- in Modern Coordination Chemistry

Foreword: Unveiling the Potential of Imino-Ketone Ligands In the vast landscape of coordination chemistry, the design of versatile and tunable ligands is paramount to developing novel metal complexes with tailored proper...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Potential of Imino-Ketone Ligands

In the vast landscape of coordination chemistry, the design of versatile and tunable ligands is paramount to developing novel metal complexes with tailored properties. Among these, Schiff bases have long been a cornerstone due to their synthetic accessibility and diverse coordination modes. This guide focuses on a specific, highly functionalized Schiff base: Ethanone, 1,2-diphenyl-2-(phenylimino)- . This molecule, featuring a conjugated imino-keto system, represents an ideal bidentate ligand environment for a wide array of metal centers. Its structure allows for the formation of stable chelate rings, which is fundamental to its utility in catalysis, materials science, and biological applications.

The inherent value of this ligand lies in its bifunctionality; the imine nitrogen and the ketone oxygen act as a robust N,O-donor set. This arrangement not only provides a stable coordination pocket but also influences the electronic properties of the resulting metal complex. Furthermore, the phenyl substituents offer steric bulk and can be modified to fine-tune solubility and reactivity. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth protocols and explaining the causality behind the experimental choices for synthesizing, characterizing, and applying metal complexes derived from this versatile ligand.

Part 1: Ligand Profile and Coordination Behavior

Ethanone, 1,2-diphenyl-2-(phenylimino)- is a Schiff base ligand synthesized through the condensation reaction of a primary amine and a carbonyl compound.[1] Its unique value in coordination chemistry stems from its ability to act as a bidentate chelating agent.

  • Coordination Mode: The ligand coordinates to a central metal ion through the lone pair of electrons on the imine nitrogen and the carbonyl oxygen. This forms a stable five-membered chelate ring, a thermodynamically favored arrangement.

  • Electronic and Steric Properties: The conjugated system of phenyl rings, the imine (C=N), and the ketone (C=O) group allows for electron delocalization, which can stabilize the resulting metal complex. The bulky phenyl groups provide a defined steric environment around the metal center, which can influence substrate selectivity in catalytic applications.

  • Solubility: A notable advantage of this ligand system is its excellent solubility in common organic solvents like ethanol, which simplifies the synthesis and purification of its metal complexes.[1]

Synthesis_Workflow cluster_reactants Reactant Preparation Ligand Dissolve Ligand in Ethanol Reaction Combine and Reflux (2-3 hours) Ligand->Reaction MetalSalt Dissolve Metal Salt in Ethanol MetalSalt->Reaction Isolation Cool and Precipitate Reaction->Isolation Filtration Filter and Wash (Cold Ethanol) Isolation->Filtration Drying Vacuum Dry Filtration->Drying Product Final Complex Drying->Product Catalytic_Cycle A [L-Ni(0)] Active Catalyst B Alkyne Coordination A->B + 2 Alkyne C Oxidative Coupling B->C D [L-Ni(II)]-Nickelacyclopentadiene C->D E Third Alkyne Coordination D->E + 1 Alkyne F Reductive Elimination E->F F->A - Product Product Substituted Benzene F->Product

Caption: A simplified catalytic cycle for alkyne cyclotrimerization.

Protocol 2: Catalytic Cyclotrimerization of a Terminal Alkyne

This is a representative protocol based on related nickel-catalyzed systems.

[2]Materials:

  • Nickel Catalyst (e.g., [(L)Ni(BPI)]) (1-5 mol%)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.0 mmol)

  • Anhydrous Toluene

  • Schlenk flask and argon/nitrogen line

  • Internal standard (e.g., Dodecane) for GC analysis

Procedure:

  • Setup: In a glovebox or under an inert atmosphere (argon), add the nickel catalyst (e.g., 0.02 mmol, 2 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add anhydrous toluene (2 mL) followed by the terminal alkyne (1.0 mmol). If using an internal standard for monitoring, add it at this stage.

  • Reaction: Seal the flask and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 60-80 °C) for the specified time (e.g., 4-24 hours).

  • Monitoring: The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by GC or ¹H NMR.

  • Workup: After completion, cool the reaction to room temperature. The product can be purified by passing the crude mixture through a short plug of silica gel, eluting with an appropriate solvent (e.g., hexanes/ethyl acetate), and concentrating the filtrate under reduced pressure.

Part 4: Biological and Pharmacological Applications

Transition metal complexes of Schiff bases are widely investigated for their biological activities. T[3]he chelation of the metal ion to the ligand often enhances its pharmacological properties.

Mechanism of Enhanced Activity (Chelation Theory): According to the Overtone’s concept and Tweedy’s chelation theory, chelation can significantly boost the biological activity of a compound. The polarity of the metal ion is reduced upon coordination due to partial sharing of its positive charge with the donor atoms of the ligand. This increases the lipophilic nature of the complex, making it easier to permeate through the lipid layers of cell membranes and interfere with the metabolic processes of microorganisms.

#### Application Focus: Antimicrobial and Antioxidant Activity

Complexes of Co(II), Ni(II), Cu(II), and Zn(II) with Schiff base ligands similar to Ethanone, diphenyl(phenylimino)- have been screened for antibacterial, antifungal, and antioxidant properties. T[3]he copper complexes, in particular, often exhibit superior antioxidant activity, as measured by their ability to scavenge DPPH radicals.

Biological_Activity Ligand Free Ligand (Lower Activity) Complex Metal Complex (Increased Lipophilicity) Ligand->Complex Metal Metal Ion Metal->Complex Membrane Cell Membrane (Lipid Bilayer) Complex->Membrane Enhanced Permeation Cell Microbial Cell Membrane->Cell

Sources

Method

The Versatile Precursor: Harnessing Ethanone, diphenyl(phenylimino)- for the Synthesis of Diverse Heterocyclic Scaffolds

Introduction: Unveiling the Potential of a Unique α-Imino Ketone In the landscape of synthetic organic chemistry, the quest for efficient and modular routes to novel heterocyclic compounds is a perpetual driving force, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Unique α-Imino Ketone

In the landscape of synthetic organic chemistry, the quest for efficient and modular routes to novel heterocyclic compounds is a perpetual driving force, particularly within the realms of medicinal chemistry and materials science. Heterocyclic frameworks form the core of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of precursors available to the modern chemist, α-imino ketones stand out as exceptionally versatile building blocks due to the presence of two reactive electrophilic centers and an adjacent nucleophilic nitrogen atom, offering a rich platform for a variety of cyclization and multicomponent reactions.

This technical guide focuses on a particularly valuable member of this class: Ethanone, diphenyl(phenylimino)- (also known as 1,2-diphenyl-2-(phenylimino)ethanone). This α-imino ketone, readily prepared from the condensation of benzil and aniline, serves as a powerful and adaptable precursor for the synthesis of a range of nitrogen-containing heterocycles. Its unique electronic and steric properties, conferred by the three phenyl rings, influence its reactivity and can be strategically exploited to construct complex molecular architectures with high degrees of substitution.

This document provides detailed application notes and robust protocols for the use of Ethanone, diphenyl(phenylimino)- in the synthesis of key heterocyclic systems, including quinoxalines, and explores potential pathways to pyrimidines and pyridines. The causality behind experimental choices is elucidated, and each protocol is designed as a self-validating system, providing researchers, scientists, and drug development professionals with the practical insights needed to leverage this precursor in their synthetic endeavors.

Synthesis of the Precursor: Ethanone, diphenyl(phenylimino)-

The precursor itself is typically synthesized via the condensation of benzil (an α-diketone) with aniline. This reaction is a classic example of imine formation from a carbonyl compound and a primary amine.[1]

Protocol for the Synthesis of Ethanone, diphenyl(phenylimino)-

  • Materials:

    • Benzil (1.0 eq)

    • Aniline (1.0 eq)

    • Toluene

    • p-Toluenesulfonic acid (catalytic amount)

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzil, aniline, and toluene.

    • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

    • Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the toluene under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield Ethanone, diphenyl(phenylimino)- as a crystalline solid.

Application Note I: Synthesis of Substituted Quinoxalines

Scientific Rationale: Quinoxalines are a prominent class of benzo-fused heterocyclic compounds exhibiting a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[2] The most classical and reliable method for their synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[3] Ethanone, diphenyl(phenylimino)- serves as a synthetic equivalent of an α-dicarbonyl compound, where one of the carbonyl groups is masked as an imine. The reaction with an o-phenylenediamine proceeds via a cyclocondensation reaction, leading to the formation of highly substituted quinoxalines. The reaction is often catalyzed by acids to facilitate the initial imine formation and subsequent cyclization.

Reaction Mechanism: Quinoxaline Synthesis

The reaction proceeds through a well-established mechanism involving initial condensation of the o-phenylenediamine with the ketone functionality of the α-imino ketone, followed by an intramolecular cyclization and subsequent aromatization to furnish the quinoxaline ring system.

G cluster_0 Reaction Steps cluster_1 Key Transformations A Ethanone, diphenyl(phenylimino)- + o-Phenylenediamine B Intermediate Adduct A->B Condensation T1 C=O reaction with -NH2 C Dihydronquinoxaline Intermediate B->C Intramolecular Cyclization T2 New C-N bond formation D Substituted Quinoxaline C->D Aromatization (-H2O, -Aniline) T3 Formation of aromatic ring

Caption: Mechanism of Quinoxaline Synthesis.

Detailed Protocol: Synthesis of 2,3-Diphenyl-quinoxaline from Ethanone, diphenyl(phenylimino)-

  • Materials:

    • Ethanone, diphenyl(phenylimino)- (1.0 mmol)

    • o-Phenylenediamine (1.0 mmol)

    • Ethanol or Acetic Acid (solvent)

    • Glacial Acetic Acid (catalyst, if using ethanol as solvent)

  • Procedure:

    • In a round-bottom flask, dissolve Ethanone, diphenyl(phenylimino)- in ethanol.

    • Add o-phenylenediamine to the solution.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • The crude product can be further purified by recrystallization from ethanol or another suitable solvent to afford pure 2,3-diphenyl-quinoxaline.

Data Presentation: Comparison of Catalysts and Solvents for Quinoxaline Synthesis

The choice of catalyst and solvent can significantly impact the yield and reaction time. The following table summarizes typical conditions reported for the synthesis of quinoxalines from 1,2-dicarbonyl compounds and their analogues.

CatalystSolventTemperature (°C)Typical Yield (%)Reference
Acetic AcidEthanolReflux85-95[2]
NoneAcetic AcidReflux90-98[3]
Cerium(IV) Ammonium NitrateAcetonitrile/WaterRoom Temp80-98[2]
Zinc TriflateAcetonitrileRoom Temp85-91[4]

Application Note II: Proposed Synthesis of Substituted Pyrimidines

Scientific Rationale: Pyrimidines are a cornerstone of heterocyclic chemistry, forming the structural basis for nucleobases (uracil, thymine, and cytosine) and a wide range of therapeutic agents.[5] A common synthetic strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. While Ethanone, diphenyl(phenylimino)- is not a 1,3-dicarbonyl compound, its α-imino ketone functionality presents a unique 1,2-dicarbonyl synthon. A plausible approach to pyrimidine synthesis involves a [4+2] cyclocondensation reaction with an amidine, where the α-imino ketone provides two carbon atoms and the amidine provides the N-C-N fragment.

Proposed Reaction Mechanism: Pyrimidine Synthesis

The proposed mechanism involves the initial nucleophilic attack of the amidine on the carbonyl carbon of the α-imino ketone, followed by intramolecular cyclization and subsequent dehydration and elimination of aniline to form the aromatic pyrimidine ring.

G cluster_0 Reaction Steps A Ethanone, diphenyl(phenylimino)- + Amidine B Tetrahedral Intermediate A->B Nucleophilic Attack C Cyclized Intermediate B->C Intramolecular Cyclization D Substituted Pyrimidine C->D Dehydration & Aromatization G cluster_0 Multi-Component Assembly A Ethanone, diphenyl(phenylimino)- (Enolate Precursor) D Dihydropyridine Intermediate A->D Condensation Cascade B Enamine (e.g., from a β-ketoester & ammonia) B->D Condensation Cascade C Aldehyde C->D Condensation Cascade E Substituted Pyridine D->E Oxidation

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Application

Solvent Selection Guide for Catalytic Reactions of Ethanone, diphenyl(phenylimino)- (Benzil Monoanil)

Executive Summary Ethanone, diphenyl(phenylimino)- (CAS: 4198-95-2), widely known as benzil monoanil, is a highly conjugated, sterically hindered imine. It serves as a pivotal electrophilic substrate in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethanone, diphenyl(phenylimino)- (CAS: 4198-95-2), widely known as benzil monoanil, is a highly conjugated, sterically hindered imine. It serves as a pivotal electrophilic substrate in the synthesis of complex nitrogenous heterocycles and organophosphorus compounds. Because the C=N bond is highly sensitive to its microenvironment, solvent selection is not merely a matter of solubility—it is the primary driver of reaction trajectory, transition state stabilization, and the suppression of hydrolytic degradation. This application note provides a comprehensive, causality-driven guide to solvent selection for catalytic reactions involving benzil monoanil.

Mechanistic Causality: The Role of Solvent in Imine Catalysis

To design a successful catalytic workflow, researchers must understand the three fundamental forces dictating benzil monoanil's reactivity:

  • Hydrolytic Equilibrium: The imine bond (C=N) is inherently susceptible to hydrolysis, reverting to benzil and aniline in the presence of trace water and acid. In Lewis acid-catalyzed or transition-metal-catalyzed addition reactions, the rigorous exclusion of moisture and the use of anhydrous, non-coordinating solvents (e.g., THF, Toluene) are required to suppress this parasitic pathway[1].

  • Charge Stabilization in Transition States: In base-mediated cyclizations or nucleophilic additions, the reaction proceeds via a highly polarized transition state. High-throughput experimentation (HTE) evaluating hundreds of reaction conditions has demonstrated that polar aprotic solvents like DMSO or MeCN are critical for stabilizing charge build-up, significantly increasing the reaction yield compared to non-polar alternatives[2].

  • Steric Solvation: The three phenyl rings of benzil monoanil create a bulky hydrophobic pocket. Solvents must possess sufficient lipophilicity to maintain the substrate in solution at operating temperatures (typically 50–100 °C) without competitively binding to the active metal catalyst center.

Solvent Selection Matrix

The following table summarizes the quantitative and qualitative properties of solvents used in benzil monoanil catalysis, providing a logical framework for selection.

Solvent ClassRepresentative SolventsDielectric Constant (ε)Optimal Reaction TypeMechanistic Rationale
Polar Aprotic DMSO, MeCN46.7, 37.5Base-Mediated CyclizationStabilizes ionic transition states and charge build-up; excellent solubility for polar intermediates[2].
Moderately Polar Aprotic THF, EtOAc7.5, 6.0Nucleophilic AdditionBalances solubility of the bulky triphenyl system while preventing imine hydrolysis[2].
Non-Polar Toluene, Xylene2.4, 2.3Lewis Acid CatalysisPrevents competitive coordination to the metal center; requires elevated temperatures for solubility.
Protic MeOH, EtOH32.7, 24.5Catalytic ReductionFacilitates proton transfer during imine-to-amine reduction; requires strict pH control to avoid hydrolysis.

Reaction Workflows and Decision Logic

SolventSelection Start Reaction Type for Benzil Monoanil Addition Nucleophilic Addition (Thiols, Phosphites) Start->Addition Cyclization Base-Mediated Cyclization (e.g., Indole Synthesis) Start->Cyclization Reduction Catalytic Reduction (Imine to Amine) Start->Reduction Solvent1 Non-polar / Aprotic (Toluene, THF) Prevents Hydrolysis Addition->Solvent1 Preferred Solvent2 Polar Aprotic (DMSO, MeCN) Stabilizes Charge Buildup Cyclization->Solvent2 Optimal Reduction->Solvent1 Asymmetric Catalysis Solvent3 Protic / Alcoholic (EtOH, MeOH) Facilitates H-transfer Reduction->Solvent3 Compatible

Decision tree for solvent selection based on the catalytic reaction type of benzil monoanil.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific In-Process Controls (IPCs), the protocols ensure that the mechanistic causality (e.g., preventing hydrolysis) is actively monitored and verified during the experiment.

Protocol A: High-Throughput Solvent Screening for Base-Mediated Cyclization

This protocol is adapted from pharmaceutical route invention methodologies where solvent variables are critical for driving reactivity[2].

Step 1: Preparation of Stock Solutions

  • Dry all candidate solvents (THF, MeCN, DMSO, Toluene) over activated 3Å molecular sieves for 24 hours prior to use.

  • Prepare a 0.5 M stock solution of benzil monoanil in each respective solvent. Note: Mild heating (40 °C) may be required to fully solubilize the substrate in Toluene.

Step 2: Dosing and Catalytic Activation

  • To a 96-well glass block or individual Schlenk tubes, dispense 2.0 mL of the imine stock solution.

  • Add the selected base (e.g., 2,6-lutidine or potassium bicarbonate) at 2.0 equivalents[2].

  • Introduce the catalytic electrophile or cyclization partner under a positive pressure of nitrogen.

Step 3: Thermal Cycling and In-Process Control (IPC)

  • Seal the reaction vessels and heat to 100 °C for 6–10 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot and dilute in LC-MS grade MeCN. Analyze via HPLC (UV detection at 254 nm and 320 nm).

    • Validation: The disappearance of the bright yellow benzil monoanil peak coupled with the appearance of the product mass confirms successful conversion.

    • Failure Mode: If the peak corresponding to benzil (hydrolysis product) exceeds 2 Area%, the solvent's anhydrous integrity has been compromised, invalidating the run.

Protocol B: Catalytic Nucleophilic Addition (Thiol/Phosphite Insertion)

Thiophenols and diphenylphosphinodithioic acid add across the C=N bond of benzil monoanil to yield diphenylethyl thiophenol derivatives[3]. Solvent polarity dictates the transition state energy of this addition.

Step 1: Anhydrous Setup

  • Purge a 50 mL round-bottom flask with Argon.

  • Charge the flask with 1.0 mmol of benzil monoanil and 10 mL of anhydrous THF (ε = 7.5). THF is selected to balance the solubility of the bulky triphenyl system while preventing imine hydrolysis[2].

Step 2: Catalyst Coordination

  • Add the transition metal catalyst (e.g., Pd or Rh complex, 5 mol%).

  • Stir at room temperature for 15 minutes to allow the metal center to coordinate with the imine nitrogen, activating the electrophilic carbon.

Step 3: Nucleophile Addition

  • Dropwise, add 1.2 mmol of the nucleophile (e.g., thiophenol or dialkyl phosphite) dissolved in 2 mL of THF.

  • Elevate the temperature to 60 °C and stir for 4 hours.

Step 4: Quench and Isolation

  • Quench the reaction with 5 mL of saturated aqueous NaHCO₃.

  • Extract the organic layer with EtOAc (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

MechanisticPathway Substrate Benzil Monoanil (Electrophile) Coordination Catalyst Coordination (Pd/Rh or Lewis Acid) Substrate->Coordination Catalyst Binding Intermediate Activated Imine (Solvent Stabilized) Coordination->Intermediate Solvent Polarity Effect Product Addition Product (Phosphonium/Thioether) Intermediate->Product Nucleophile Addition

Mechanistic pathway of catalytic nucleophilic addition to benzil monoanil.

Conclusion

The successful catalytic functionalization of benzil monoanil relies heavily on the strategic selection of solvents. By understanding the delicate balance between transition state stabilization, steric accommodation, and the prevention of hydrolytic degradation, researchers can rationally design high-yielding synthetic routes. The historical and modern study of these imine derivatives continues to drive innovations in both pharmaceutical route invention and foundational chemical research[4].

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Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of Ethanone, diphenyl(phenylimino)- during synthesis

Topic: Preventing Hydrolysis of Ethanone, diphenyl(phenylimino)- During Synthesis Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Hydrolysis of Ethanone, diphenyl(phenylimino)- During Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with Ethanone, diphenyl(phenylimino)- (CAS: 4198-95-2), commonly referred to as benzil monoanil .

Because this compound is an α -imino ketone, the electrophilicity of the imine carbon is heavily magnified by the adjacent electron-withdrawing carbonyl group. This makes the azomethine (C=N) bond exceptionally susceptible to nucleophilic attack by water, leading to rapid hydrolysis back into the starting materials (benzil and aniline)[1]. This guide provides field-proven, self-validating protocols to ensure the integrity of your synthesis from reaction to storage.

Part 1: Mechanistic Insights – The Root Cause of Hydrolysis

To prevent hydrolysis, we must first understand the causality behind it. The hydrolysis of imines is governed by the Principle of Microscopic Reversibility; it is the exact reverse of the condensation reaction used to form them[1].

When exposed to moisture—especially under acidic or basic conditions—water acts as a nucleophile. Acid catalysis (often residual catalyst from the synthesis) protonates the imine nitrogen, drastically increasing the electrophilicity of the imine carbon. This triggers a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence, ultimately cleaving the C=N bond[2].

Mechanism Imine Ethanone, diphenyl(phenylimino)- (Imine) Iminium Protonated Iminium Ion Imine->Iminium + H⁺ (Acid) Hemiaminal Hemiaminal Intermediate Iminium->Hemiaminal + H₂O (Nucleophilic Attack) Products Benzil + Aniline (Hydrolysis Products) Hemiaminal->Products Proton Transfer & C-N Cleavage

Mechanistic pathway of imine hydrolysis via the PADPED sequence.

Part 2: Self-Validating Synthesis Protocol

To synthesize Ethanone, diphenyl(phenylimino)- without hydrolytic degradation, the experimental design must treat water as a highly reactive contaminant. The protocol below utilizes a Dean-Stark apparatus to enforce Le Chatelier's principle, continuously removing the water byproduct to drive the equilibrium forward while preventing reverse hydrolysis[1].

Step-by-Step Anhydrous Methodology
  • Reagent Assembly: In a flame-dried round-bottom flask, combine 1.0 equivalent of benzil and 1.1 equivalents of aniline in anhydrous toluene (0.5 M concentration). Add a catalytic amount (5 mol%) of p-toluenesulfonic acid (p-TsOH).

  • Azeotropic Distillation: Attach a Dean-Stark trap filled with anhydrous toluene, topped with a reflux condenser and an Argon balloon. Reflux the mixture vigorously for 12–24 hours until water ceases to collect in the trap.

  • Anhydrous Quench (Critical Step): Do not perform an aqueous workup. While the solution is still warm, add a slight excess of anhydrous solid potassium carbonate (K₂CO₃) directly to the flask to neutralize the p-TsOH catalyst. Stir for 15 minutes.

  • Non-Aqueous Isolation: Perform a hot filtration through a pad of Celite to remove the K₂CO₃ and any insoluble impurities.

  • Direct Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to induce crystallization of the benzil monoanil. Filter the crystals under a stream of inert gas.

Workflow Step1 1. Condensation Reflux Benzil & Aniline in Toluene with p-TsOH Step2 2. Water Removal Azeotropic Distillation via Dean-Stark Trap Step1->Step2 Step3 3. Acid Neutralization Add anhydrous K₂CO₃ prior to cooling Step2->Step3 Step4 4. Non-Aqueous Isolation Hot Filtration & Direct Crystallization Step3->Step4

Self-validating anhydrous workflow for the synthesis of benzil monoanil.

Part 3: Quantitative Data on Water Removal Strategies

Choosing the right water removal strategy is critical for preventing hydrolysis during the reaction phase. Below is a comparative analysis of standard techniques:

Water Removal StrategyEfficiencyScalabilityRisk of Hydrolysis During WorkupRecommended Application
Azeotropic Distillation (Toluene) HighExcellentLow (if neutralized before cooling)Large-scale synthesis; standard laboratory preparations[3].
Molecular Sieves (4Å) Very HighModerateLowSmall-scale reactions; moisture-sensitive analogs.
Titanium Tetrachloride (TiCl₄) ExtremePoorHigh (requires exothermic aqueous quench)Strictly for sterically hindered imines; not recommended here.
Part 4: Troubleshooting FAQs

Q: My TLC shows complete conversion during reflux, but the isolated product is mostly benzil. What went wrong? A: This is the classic symptom of workup-induced hydrolysis. Imines are highly sensitive to aqueous environments, especially if the acid catalyst (p-TsOH) is still active[2]. If you perform a standard aqueous extraction (e.g., washing with water or brine), the water acts as a nucleophile, and the residual acid catalyzes the reverse reaction back to benzil and aniline. Solution: Neutralize the reaction mixture with an anhydrous base (like solid K₂CO₃) before cooling, and isolate the product via direct crystallization without any aqueous washing steps.

Q: Can I use ethanol or methanol as a solvent for this synthesis? A: While protic solvents are sometimes used for generic imine synthesis, they are strongly discouraged for Ethanone, diphenyl(phenylimino)-. Alcohols can participate in competing nucleophilic attacks (forming acetals or hemiaminals) and make it impossible to use azeotropic distillation to remove the water byproduct[1]. Stick to anhydrous aprotic solvents like toluene or benzene.

Q: How much acid catalyst should I use? A: Use strictly catalytic amounts (1–5 mol%). Using stoichiometric or excessive amounts of acid does not improve the final yield; instead, it heavily protonates the product, making the resulting iminium ion hyper-reactive to even ambient atmospheric moisture during transfer and storage.

Q: How should I store the purified Ethanone, diphenyl(phenylimino)-? A: Even in its solid crystalline state, ambient atmospheric moisture can slowly degrade the compound over time. Store the purified crystals in a tightly sealed amber vial, backfilled with an inert gas (Argon or Nitrogen), and keep it inside a desiccator containing active drying agents (e.g., Drierite or silica gel).

References
  • Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles Source: Royal Society of Chemistry (RSC) Books URL:[Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms Source: Master Organic Chemistry URL:[Link]

  • Leveraging High-Throughput Experimentation to Drive Pharmaceutical Route Invention Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Optimization

Optimizing crystallization conditions for Ethanone, diphenyl(phenylimino)- purification

Welcome to the technical support center for the purification of Ethanone, diphenyl(phenylimino)-, more commonly known as Benzophenone Imine. This guide is designed for researchers, scientists, and professionals in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Ethanone, diphenyl(phenylimino)-, more commonly known as Benzophenone Imine. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights into optimizing the purification of this versatile chemical intermediate.

A critical point to address from the outset is the physical state of Benzophenone Imine. With a melting point of approximately -30°C, it exists as a liquid under standard laboratory conditions[1]. Therefore, "crystallization" in this context typically refers to one of three scenarios:

  • Low-Temperature Crystallization: Inducing solidification by cooling the liquid below its freezing point.

  • Purification of Solid Derivatives: Crystallizing a solid derivative of benzophenone imine, such as its hydrochloride salt or an N-substituted product.

  • Removal of Solid Impurities: Crystallizing solid impurities (e.g., unreacted benzophenone) out of the liquid benzophenone imine product.

This guide will address the challenges and optimization strategies for all three scenarios.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of benzophenone imine and its derivatives.

Question: My product is "oiling out" and won't form solid crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid crystalline lattice. This is a common issue when purifying low-melting-point compounds or when the solution is supersaturated at a temperature above the compound's melting point.

  • Causality: For benzophenone imine, which is a liquid at room temperature, this behavior is expected unless you are working at very low temperatures. If you are attempting to crystallize a solid derivative, oiling out suggests that the solubility of your compound in the chosen solvent is too high, or the cooling process is too rapid. The solute comes out of solution faster than it can organize into a crystal lattice.

  • Solutions:

    • Lower the Crystallization Temperature: If attempting to crystallize benzophenone imine itself, you must work at temperatures well below -30°C.

    • Solvent Selection: Switch to a solvent in which your compound is less soluble. A common strategy is to use a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise at a slightly elevated temperature until the solution becomes faintly cloudy (the cloud point). Gentle heating to clarify the solution followed by slow cooling can then promote proper crystal growth[2][3].

    • Reduce Solute Concentration: Your solution may be too concentrated. Dilute the solution with more of the hot solvent and allow it to cool slowly again.

    • Slow Down the Cooling Rate: Rapid cooling encourages oiling out. Allow the solution to cool to room temperature slowly on a benchtop before moving it to a colder environment like a refrigerator or ice bath. Insulating the flask can help achieve a slower cooling gradient[4].

Question: My final product has poor purity. What are the likely contaminants and how can I remove them?

Answer: The purity of your benzophenone imine is highly dependent on the synthetic route and workup conditions. Common impurities include unreacted starting materials, byproducts, and degradation products.

  • Likely Impurities & Their Origin:

    • Benzophenone: Unreacted starting material from the condensation reaction with ammonia[5]. Benzophenone is a solid with a melting point of ~48-49°C[6].

    • Water: Can be present from the reaction itself or from atmospheric moisture during workup[7]. Water is particularly problematic as it can promote hydrolysis.

    • Ammonia: Residual ammonia from the synthesis can remain dissolved in the product[7].

    • Hydrolysis Products: Benzophenone imine is susceptible to hydrolysis, which cleaves the C=N bond to regenerate benzophenone and ammonia. This can be catalyzed by acids[8].

  • Purification Strategies:

    • Removal of Benzophenone: Since benzophenone is a solid and benzophenone imine is a liquid, you can use low-temperature crystallization to selectively crystallize the benzophenone out of the liquid imine. Dissolving the mixture in a non-polar solvent like hexane at room temperature and then cooling it will cause the less soluble benzophenone to precipitate[9].

    • Removal of Water and Ammonia: These can be removed by distillation, particularly under vacuum, given the imine's high boiling point (151-153 °C at 10 mm Hg)[1][7]. For lab-scale purification, washing the product with brine in an inert solvent followed by drying over a suitable agent (like anhydrous Na₂SO₄ or MgSO₄) and solvent removal is effective.

    • Purification via Salt Formation: A highly effective method for purifying imines is to convert them to a crystalline salt, such as the hydrochloride salt. This can be achieved by dissolving the crude imine in a non-polar solvent like ligroin or diethyl ether and bubbling dry HCl gas through the solution. The resulting solid hydrochloride salt can be filtered, washed with cold solvent, and then, if desired, the free imine can be regenerated by treatment with a base[10].

Question: My crystal yield is very low. What are the key factors affecting yield?

Answer: Low yield is a common problem in crystallization, often stemming from suboptimal solvent choice or procedural errors.

  • Causality & Solutions:

    • Improper Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold[4][11]. If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor after cooling. Refer to the solvent screening protocol below.

    • Insufficient Concentration: The solution might not be sufficiently saturated at the higher temperature. Use the minimum amount of hot solvent required to fully dissolve your compound[2]. After dissolving, you can boil off a small amount of solvent to increase the concentration before cooling.

    • Premature Crystallization: If crystallization occurs too early, especially during a hot filtration step to remove insoluble impurities, you will lose product. To prevent this, use a slight excess of hot solvent and pre-heat your filtration apparatus (funnel and receiving flask)[2].

    • Incomplete Crystallization: Ensure you are allowing sufficient time at a low enough temperature for crystallization to complete. After slow cooling to room temperature, placing the flask in an ice bath can often induce further crystallization and improve yield[4].

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a crystallization solvent for benzophenone imine derivatives?

An ideal solvent should:

  • Not react with the compound.

  • Exhibit a steep solubility curve : high solubility at high temperatures and low solubility at low temperatures.

  • Have a boiling point below the melting point of the solute to prevent melting during dissolution.

  • Be volatile enough to be easily removed from the final crystals during drying.

  • Dissolve impurities well at all temperatures (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).

  • Be non-toxic, inexpensive, and non-flammable, if possible.

Q2: How do I select the right solvent system (single vs. multi-solvent)?

Start by screening single solvents of varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol). If no single solvent provides the desired steep solubility curve, a multi-solvent system is often effective. This typically involves a "soluble" solvent and a less polar or more polar "anti-solvent"[3]. The key is that the two solvents must be miscible.

Q3: What is the importance of the cooling rate during crystallization?

The cooling rate directly impacts crystal size and purity.

  • Slow Cooling: Promotes the formation of larger, more ordered, and purer crystals. The slow process allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities which remain in the solution[2].

  • Rapid Cooling (Crashing Out): Leads to the formation of small, often impure crystals. Impurities can become trapped within the rapidly forming lattice.

Q4: When and how should I use seed crystals?

Seed crystals are used to induce crystallization when a cooled, supersaturated solution fails to produce crystals spontaneously.

  • When to Use: After a solution has cooled to room temperature (or below) and no crystallization has occurred.

  • How to Use: Add one or two tiny, pure crystals of your compound to the supersaturated solution. The seed crystal provides a pre-formed template onto which other molecules can deposit, initiating crystal growth. If you don't have seed crystals, scratching the inside of the flask with a glass rod can sometimes create microscopic scratches that serve as nucleation sites[4].

Data Presentation

Table 1: Solvent Properties and Suitability for Benzophenone Imine Purification

SolventBoiling Point (°C)PolarityComments & Potential Use
Hexane69Non-polarSoluble[9]. Good for precipitating the more polar benzophenone impurity at low temperatures.
Toluene111Non-polarMay be a suitable solvent for derivatives. Higher boiling point allows for a wider temperature range.
Diethyl Ether34.6Slightly PolarUseful for precipitating the hydrochloride salt[10]. Its high volatility makes it easy to remove.
Ethyl Acetate77.1Polar AproticBenzophenone imine is slightly soluble in it[1]. Could be a good candidate for single or multi-solvent systems for derivatives.
Ethanol78.4Polar ProticMay react with the imine over time, especially if acidic impurities are present. Use with caution. Often a good solvent for related ketones[12][13].
Acetonitrile82Polar AproticUsed as a solvent in reactions involving benzophenone imine, suggesting good solubility[14].
Water100Very PolarBenzophenone imine is sparingly soluble and hydrolyzes in water[1][15]. Used as an anti-solvent or for workup but not for recrystallization of the imine itself.

Experimental Protocols

Protocol 1: Purification of Liquid Benzophenone Imine by Removing Solid Benzophenone Impurity

This protocol assumes your crude product is a liquid mixture of benzophenone imine and solid benzophenone.

  • Dissolution: In a fume hood, dissolve the crude mixture in a minimal amount of warm (~30-40°C) hexane. A ratio of 2-3 mL of hexane per gram of crude material is a good starting point.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. White crystals of benzophenone should begin to appear.

  • Low-Temperature Crystallization: Place the flask in an ice-water bath for 30 minutes, then transfer to a -20°C freezer for 1-2 hours to maximize the precipitation of benzophenone.

  • Filtration: Quickly filter the cold mixture through a pre-chilled Büchner funnel to separate the solid benzophenone from the hexane solution containing the purified benzophenone imine.

  • Washing: Wash the collected benzophenone crystals with a very small amount of ice-cold hexane to recover any entrained imine product, combining the filtrate with the main solution.

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the hexane under reduced pressure using a rotary evaporator to yield the purified, liquid benzophenone imine.

Protocol 2: Purification via Precipitation of Benzophenone Imine Hydrochloride

This protocol is highly effective for achieving high purity.

  • Dissolution: Dissolve the crude benzophenone imine (1.0 eq) in a suitable non-polar solvent, such as anhydrous diethyl ether or ligroin (approx. 10 mL per gram of imine) in a flask equipped with a drying tube.

  • Precipitation: While stirring the solution, slowly bubble dry hydrogen chloride (HCl) gas through the solution. A white precipitate of benzophenone imine hydrochloride will form.

  • Digestion: Continue bubbling HCl until no more precipitate forms. Allow the slurry to stir for an additional 15-30 minutes at room temperature to ensure complete precipitation.

  • Collection: Collect the solid hydrochloride salt by vacuum filtration.

  • Washing: Wash the salt on the filter with two small portions of cold, anhydrous diethyl ether to remove any remaining soluble impurities (like benzophenone)[10].

  • Drying: Dry the purified salt under vacuum. The salt is typically stable and can be stored in a desiccator.

  • (Optional) Regeneration of Free Imine: To recover the pure liquid imine, suspend the hydrochloride salt in diethyl ether and wash it with a dilute aqueous base (e.g., 5% NaHCO₃ or dilute NaOH) until the aqueous layer is basic. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

Visualization of Workflows

Troubleshooting Crystallization Issues

G start Crystallization Issue (No Crystals or Oiling Out) check_saturation Is the solution supersaturated? start->check_saturation check_cooling Was cooling slow? check_saturation->check_cooling Yes concentrate Action: Boil off some solvent and re-cool. check_saturation->concentrate No check_solvent Is the solvent appropriate? check_cooling->check_solvent Yes slow_cool Action: Re-heat, then cool slowly on benchtop. check_cooling->slow_cool No add_seed Action: Add seed crystal or scratch flask. check_solvent->add_seed Yes rescreen Action: Perform solvent screening. Consider a binary solvent system. check_solvent->rescreen No success Pure Crystals Formed add_seed->success concentrate->check_cooling slow_cool->check_solvent rescreen->success

Caption: Decision tree for troubleshooting common crystallization problems.

General Purification Workflow

G cluster_0 Primary Purification cluster_1 Final Product crude Crude Benzophenone Imine (Liquid + Impurities) dissolve Dissolve in Anhydrous Solvent (e.g., Diethyl Ether) crude->dissolve react_hcl Bubble Dry HCl Gas into Solution dissolve->react_hcl precipitate Precipitate Benzophenone Imine HCl (Solid) react_hcl->precipitate filter_wash Vacuum Filter & Wash with Cold Solvent precipitate->filter_wash pure_salt Pure Solid: Benzophenone Imine HCl filter_wash->pure_salt regenerate Optional: Regenerate with Aqueous Base pure_salt->regenerate pure_liquid Pure Liquid: Benzophenone Imine regenerate->pure_liquid

Caption: Workflow for purification via hydrochloride salt formation.

References

  • LookChem. (n.d.). Cas 1013-88-3, Benzophenone imine. Retrieved from [Link]

  • St. Martin, A., et al. (2018). Lewis Acid-Catalyzed Addition of Benzophenone Imine to Epoxides Enables the Selective Synthesis and Derivatization of Primary 1,2-Amino Alcohols. ACS Publications. Retrieved from [Link]

  • St. Martin, A., et al. (2018). Lewis Acid-Catalyzed Addition of Benzophenone Imine to Epoxides Enables the Selective Synthesis and Derivatization. ACS Publications. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Benzophenone imine 1013-88-3 wiki. Retrieved from [Link]

  • Calaméo. (2014). BENZOPHENONE IMINE. Retrieved from [Link]

  • Gole, B., et al. (2023). Substituted benzophenone imines for COF synthesis via formal transimination. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Retrieved from [Link]

  • O'Donnell, M. J. (n.d.). Benzophenone Schiff bases of glycine derivatives. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Google Patents. (n.d.). EP0837053A1 - Process for the elimination of water and ammonia from benzophenone imine reaction effluents.
  • MDPI. (2024). Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). Retrieved from [Link]

  • Wikipedia. (n.d.). Benzophenone imine. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. Retrieved from [Link]

  • CORE. (2023). Substituted benzophenone imines for COF synthesis via formal transimination. Retrieved from [Link]

  • PubMed. (1988). Purification and characterization of a ketimine-reducing enzyme. Retrieved from [Link]

  • Veeprho. (n.d.). Benzophenone Impurities and Related Compound. Retrieved from [Link]

  • Eulas Clinics. (2025). How is Ketamine Made?. Retrieved from [Link]

  • IJCRT.org. (2022). A Review on Synthesis of Benzophenone Imine by Benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN107478757B - Purification and preparation method of ketamine standard substance for forensic drug detection.
  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diphenylmethane imine hydrochloride. Retrieved from [Link]

  • Bartleby.com. (n.d.). Recrystallization Synthesis. Retrieved from [Link]

  • Worldwidejournals.com. (2017). PROCESS FOR PREPARATION OF SUBSTANTIALLY OPTICALLY PURE (R)- AND (S)- ENANTIOMERS OF KETAMINE AND ITS PHARMACEUTICAL ACCEPATABLE. Retrieved from [Link]

  • ACS Publications. (2020). Process for (S)-Ketamine and (S)-Norketamine via Resolution Combined with Racemization. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Recrystallization of two unknown compounds?. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Towards the synthesis of imines and iminiums and their reactions in situ. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvents selection of the recrystallization for purification of diphenyl carbonate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalysis with Ethanone, diphenyl(phenylimino)-

Welcome to the advanced technical support guide for working with Ethanone, diphenyl(phenylimino)- (commonly known as Benzil monoanil, CAS 4198-95-2). As an α -imino ketone, this compound features two adjacent electrophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for working with Ethanone, diphenyl(phenylimino)- (commonly known as Benzil monoanil, CAS 4198-95-2). As an α -imino ketone, this compound features two adjacent electrophilic centers—a carbonyl (C=O) and an imine (C=N). While this makes it a highly versatile building block in pharmaceutical synthesis and organophosphorus chemistry, it also introduces significant chemoselectivity and stability challenges during catalysis.

This guide is engineered for research scientists and drug development professionals. It synthesizes field-proven methodologies to help you troubleshoot common side reactions, understand the mechanistic causality behind them, and implement self-validating experimental protocols.

Mechanistic Overview of Reaction Pathways

To effectively troubleshoot, it is critical to map the competing pathways that Ethanone, diphenyl(phenylimino)- can undergo depending on the catalytic environment.

G BM Ethanone, diphenyl(phenylimino)- (Benzil Monoanil) Hydrolysis Imine Hydrolysis (Side Reaction) BM->Hydrolysis Trace H2O / Protic Acid Reduction Selective Hydrogenation (Desired Pathway) BM->Reduction Ru/Clay or Mild Hydride OverRed Hydrogenolysis (Over-Reduction) BM->OverRed Pd/C + High H2 Pressure Benzil Benzil + Aniline (Degradation Products) Hydrolysis->Benzil Target 2-Anilino-1,2-diphenylethanol (Target Product) Reduction->Target Cleaved 1,2-Diphenylethanol + Aniline (Cleavage Products) OverRed->Cleaved

Reaction pathways of Benzil Monoanil showing desired catalysis vs. common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing significant amounts of Benzil and Aniline in my Lewis acid-catalyzed addition reactions? A1: You are observing imine hydrolysis. Ethanone, diphenyl(phenylimino)- is highly susceptible to nucleophilic attack by water at the C=N bond. When utilizing Lewis acids, adventitious moisture coordinates to the metal center, generating a localized protic acid environment. This creates a synergistic protic/Lewis acid catalytic effect that drastically accelerates the cleavage of the imine bond back into its starting materials [1]. Causality & Solution: The Lewis acid activates the imine nitrogen, making the adjacent carbon hyper-electrophilic. To prevent this, strict Schlenk techniques must be employed. Pre-dry all solvents over activated 4Å molecular sieves and consider switching to a softer, less oxophilic Lewis acid (e.g., Cu(I) or Zn(II) salts) which are less likely to generate protic species from trace moisture.

Q2: During catalytic hydrogenation, my yield of the target amino alcohol is low, and I am detecting 1,2-diphenylethanol. How do I prevent this? A2: Your reaction is suffering from hydrogenolysis (over-reduction). Aggressive transition metal catalysts, particularly Palladium on Carbon (Pd/C) under high hydrogen pressure, do not stop at reducing the C=N and C=O bonds. They actively insert into and cleave the resulting benzylic C-N bond, yielding 1,2-diphenylethanol and free aniline. Causality & Solution: The benzylic nature of the intermediate makes the C-N bond highly susceptible to Pd-catalyzed cleavage. You must attenuate the catalyst's activity. Transitioning to a Ruthenium-based catalyst (such as Ru/clay) allows for the selective reduction of the imine and ketone functionalities at 75–100 °C without breaking the C-N bond [3]. For asymmetric applications, utilizing chiral oxazaborolidines with borane-dimethyl sulfide can provide high stereoselectivity while entirely avoiding hydrogenolysis [4].

Q3: How can I control regioselectivity when adding nucleophiles (like thiophenols or phosphites) to the substrate? A3: Ethanone, diphenyl(phenylimino)- presents a competitive bidentate electrophilic system. Hard nucleophiles typically attack the more electrophilic carbonyl carbon, while softer nucleophiles may preferentially attack the imine carbon. Causality & Solution: Regioselectivity is dictated by Hard-Soft Acid-Base (HSAB) principles and catalyst tuning. For instance, the addition of softer nucleophiles like thiophenols and diphenylphosphinodithioic acid can be directed cleanly to the carbonyl-carbon double bond to yield diphenylethyl thiophenol derivatives by carefully controlling the thermal and catalytic environment [2]. If you require C=N addition, utilizing a catalyst that selectively coordinates to the oxygen of the carbonyl can sterically and electronically shield it, redirecting the nucleophile to the imine.

Quantitative Data: Side Reaction Mitigation Summary

The following table summarizes the primary side reactions encountered with this substrate, their root causes, and the validated catalytic solutions to ensure high-fidelity outcomes.

Side ReactionPrimary CauseCatalytic / Process SolutionTarget Outcome
Imine Hydrolysis Trace water + Lewis Acid generating protic acidUse non-oxophilic Lewis acids; strict anhydrous protocols.Intact imine for downstream coupling.
Hydrogenolysis (C-N Cleavage) Hyperactive catalyst (e.g., Pd/C) at benzylic positionSwitch to Ru/clay or chiral oxazaborolidine catalysts.High-yield 2-anilino-1,2-diphenylethanol.
Poor Regioselectivity Competing C=O and C=N electrophilicityTune catalyst based on HSAB principles (e.g., Cu/Zn for imine).Regiopure nucleophilic addition products.
Experimental Protocol: Selective Catalytic Hydrogenation

To ensure a self-validating and reproducible workflow, use the following protocol for the selective reduction of Ethanone, diphenyl(phenylimino)- to 2-anilino-1,2-diphenylethanol, specifically designed to eliminate hydrogenolysis and hydrolysis.

Reagents & Equipment:

  • Ethanone, diphenyl(phenylimino)- (10 mmol, strictly dried)

  • Anhydrous Ethanol (50 mL, dried over 3Å molecular sieves)

  • Ru/clay catalyst (0.5 mol%)

  • High-pressure stainless-steel autoclave

Step-by-Step Methodology:

  • Substrate Preparation: In a nitrogen-filled glovebox, dissolve 10 mmol of Ethanone, diphenyl(phenylimino)- in 50 mL of anhydrous ethanol. Note: The use of anhydrous solvent is critical to prevent premature imine hydrolysis.

  • Catalyst Loading: Add 0.5 mol% of the Ru/clay catalyst to the solution. The choice of Ru/clay over Pd/C provides a moderated active site that inherently prevents the over-reduction of the benzylic C-N bond [3].

  • Reactor Pressurization: Seal the mixture in the autoclave, purge three times with inert gas, and then pressurize with H2​ gas to 600 psi.

  • Thermal Activation: Heat the reactor to 75 °C. Maintain the reaction under constant stirring for 4–6 hours.

  • Self-Validation Checkpoint: Extract a 0.1 mL aliquot. The reaction progress can be visually and analytically validated by the disappearance of the characteristic deep yellow color of the conjugated α -imino ketone. TLC (Hexanes:EtOAc 8:2) should show the complete consumption of the starting material without the appearance of the highly polar free aniline spot (which would indicate C-N cleavage).

  • Workup: Cool the reactor to room temperature and carefully vent the H2​ gas. Filter the mixture through a pad of Celite to remove the Ru/clay catalyst. Concentrate the filtrate in vacuo to yield the pure amino alcohol.

Optimization

Improving shelf-life and preventing degradation of Ethanone, diphenyl(phenylimino)-

Welcome to the Technical Support Center. As researchers and drug development professionals working with sensitive Schiff bases like Ethanone, diphenyl(phenylimino)- (commonly known as Benzil monoanil), you are likely fam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals working with sensitive Schiff bases like Ethanone, diphenyl(phenylimino)- (commonly known as Benzil monoanil), you are likely familiar with the frustration of unexplained yield losses and sample degradation.

This guide is designed to move beyond basic handling instructions. As a Senior Application Scientist, my goal is to provide you with the mechanistic causality behind compound instability and a self-validating framework to ensure absolute sample integrity during your experiments.

MODULE 1: Mechanistic Troubleshooting (The "Why")

Q1: What is the primary mechanism of degradation for Ethanone, diphenyl(phenylimino)-? A1: Ethanone, diphenyl(phenylimino)- is a classic Schiff base (imine) formed by the condensation of benzil and aniline. Like all imines, its primary degradation pathway is hydrolysis, a reversible condensation reaction that is highly sensitive to the presence of water [1]. In aqueous or semi-aqueous environments, the electrophilic imine carbon undergoes nucleophilic attack by water, forming a transient carbinolamine intermediate [2]. This intermediate rapidly collapses, cleaving the carbon-nitrogen double bond to yield the parent ketone (benzil) and primary amine (aniline) [3].

Q2: Why does my stored compound develop a yellow-brown discoloration over time? A2: The discoloration is a direct visual indicator of hydrolysis and subsequent oxidation. Benzil, one of the hydrolysis products, is a bright yellow crystalline powder. Aniline, the other product, is highly susceptible to auto-oxidation upon exposure to ambient air, forming complex, dark brown polymeric species. Therefore, the color change signifies that the Schiff base has reverted to its precursors, compromising the purity of your sample.

Q3: How does pH affect the stability of this compound in solution? A3: Schiff base hydrolysis is highly pH-dependent. In acidic environments (pH < 5), the imine nitrogen becomes protonated, significantly increasing the electrophilicity of the adjacent carbon and accelerating nucleophilic attack by water [1]. In highly alkaline conditions, hydroxide ions act as strong nucleophiles, driving the formation of the carbinolamine intermediate. Maximum stability in aqueous/organic mixtures is typically observed at a strictly neutral to slightly basic pH (pH 7.0–7.5), though absolute exclusion of water is the only way to halt degradation entirely.

Hydrolysis Imine Ethanone, diphenyl(phenylimino)- (Intact Schiff Base) Intermediate Carbinolamine Intermediate (Unstable Transition) Imine->Intermediate + H2O (Acid/Base Catalyzed) H2O Aqueous Media / Moisture (Nucleophilic Attack) H2O->Intermediate Benzil Benzil (Yellow Crystalline Solid) Intermediate->Benzil C-N Bond Cleavage Aniline Aniline (Oxidizes to Brown Polymers) Intermediate->Aniline C-N Bond Cleavage

Degradation pathway of Ethanone, diphenyl(phenylimino)- via carbinolamine intermediate.

MODULE 2: Quantitative Stability Data

To effectively design your experiments, you must understand the kinetic boundaries of your compound. The table below summarizes the causality between environmental factors and the degradation rate of imine compounds.

Table 1: Influence of Environmental Factors on Schiff Base Hydrolysis Rates

Environmental FactorConditionHydrolysis Half-Life ( t1/2​ ) / Stability ImpactMechanistic Cause
pH Acidic (pH < 4)Minutes to Hours (Rapid Degradation)Protonation of imine nitrogen enhances electrophilicity.
pH Neutral (pH 7.0)Days to Weeks (Moderate Stability)Minimal catalytic assistance for water attack.
pH Basic (pH > 10)Hours (Accelerated Degradation)High concentration of nucleophilic hydroxide ( OH− ) ions.
Water Content > 5% v/v in solvent< 1 HourLe Chatelier's principle drives the reversible condensation backward.
Temperature 25°C (Room Temp)BaselineStandard thermal kinetic energy permits activation energy barrier crossing.
Temperature -20°C> 12 Months (High Stability)Reduced kinetic energy suppresses nucleophilic attack and oxidation.

MODULE 3: Standard Operating Procedures (SOPs) for Shelf-Life Extension

Q4: What is the recommended experimental workflow to prevent degradation during purification and isolation? A4: To prevent the destructive effects of water [3], you must implement a strictly anhydrous workflow. The following protocol is designed as a self-validating system to ensure your compound remains intact from isolation to long-term storage.

Protocol: Anhydrous Isolation and Storage of Ethanone, diphenyl(phenylimino)-

  • Anhydrous Workup: Following synthesis, avoid aqueous quenching if possible. If an aqueous wash is unavoidable, use a strictly neutral brine (saturated NaCl) solution. Extract using organic solvents (e.g., dichloromethane) that have been pre-dried over activated 3Å molecular sieves.

  • Desiccation: Evaporate solvents under reduced pressure at a temperature not exceeding 30°C to prevent thermal degradation. Transfer the isolated solid to a vacuum desiccator containing phosphorus pentoxide ( P2​O5​ ) or anhydrous calcium sulfate. Apply high vacuum (< 0.1 mbar) for 12–24 hours to strip bound water molecules from the crystal lattice.

  • Inert Atmosphere Packaging: Working inside a glovebox or using a Schlenk line, transfer the dried powder into an amber glass vial. The amber glass prevents UV-induced photo-isomerization of the imine double bond. Purge the headspace with ultra-high purity (UHP) Argon for 60 seconds. Argon is preferred over Nitrogen as it is heavier than air and forms a protective blanket over the solid.

  • Hermetic Sealing: Seal the vial using a PTFE-lined silicone septum cap. Wrap the cap junction tightly with Parafilm to prevent moisture ingress over time.

  • Cryogenic Storage: Store the sealed vial inside a secondary desiccator jar at -20°C.

  • Self-Validation Checkpoint: Include a cobalt(II) chloride moisture indicator strip inside the secondary jar. A color shift from blue to pink instantly alerts you to a breached seal before the compound degrades. Furthermore, validate sample purity prior to use via 1H -NMR in anhydrous CD2​Cl2​ ; the absence of a free aniline NH2​ broad singlet at ~3.6 ppm confirms the Schiff base remains 100% intact.

Workflow Step1 1. Anhydrous Extraction Step2 2. Vacuum Desiccation Step1->Step2 Step3 3. Argon Purge Step2->Step3 Step4 4. Amber Vial Sealing Step3->Step4 Step5 5. Store at -20°C Over Desiccant Step4->Step5

Step-by-step workflow for the anhydrous isolation and long-term storage of imine compounds.

References

  • Overview of Schiff Bases Source: IntechOpen URL:[Link]

  • Aggregation-Induced Emission or Hydrolysis by Water? The Case of Schiff Bases in Aqueous Organic Solvents Source: The Journal of Physical Chemistry C - ACS Publications URL:[Link]

  • Unprecedented Water Effect as a Key Element in Salicyl-Glycine Schiff Base Synthesis Source: NIH / MDPI URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Ethanone, diphenyl(phenylimino)- vs. Benzophenone Imines in Cross-Coupling Reactions

As a Senior Application Scientist, I frequently consult on the optimal selection of nitrogenous reagents and ligands for complex cross-coupling campaigns. A common point of architectural divergence in synthetic planning...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the optimal selection of nitrogenous reagents and ligands for complex cross-coupling campaigns. A common point of architectural divergence in synthetic planning involves the >C=N– (imine) motif. In this guide, we objectively compare two highly specific but functionally divergent imine-containing molecules: Ethanone, diphenyl(phenylimino)- (an α -imino ketone, also known as benzil mono-phenylimine) and Benzophenone imines (diarylmethanimines).

While both share the imine functional group, their stereoelectronic profiles dictate entirely different roles in cross-coupling methodologies. Benzophenone imines act as premier nucleophilic ammonia surrogates for C–N bond formation[1]. Conversely, Ethanone, diphenyl(phenylimino)- lacks an N–H bond and functions as a redox-active bidentate ligand or a directed substrate, modulating the electronic environment of the metal center[2].

Benzophenone Imines: The Premier Ammonia Surrogate

Mechanism & Causality

Direct cross-coupling with ammonia gas is notoriously difficult. Ammonia strongly binds to palladium, forming inactive Werner-type complexes, and requires specialized high-pressure equipment. Benzophenone imine (Ph₂C=NH) circumvents these issues. It is a liquid, sterically shielded nitrogen source that readily undergoes [1]. The bulky diphenylmethylene protecting group prevents over-arylation, ensuring that only mono-coupled products are formed. Following the cross-coupling step, the imine is easily cleaved under mild acidic conditions to reveal the primary aniline. Recent innovations have also expanded its utility into for challenging C(sp³)–N cross-couplings[3].

Experimental Protocol: Buchwald-Hartwig Amination
  • Preparation : In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (1 mol%), BINAP (3 mol%), and NaOtBu (1.4 equiv). Causality: NaOtBu is selected as a strong, non-nucleophilic base to deprotonate the benzophenone imine without competing for the Pd-aryl electrophile. BINAP provides sufficient steric bulk to facilitate the challenging reductive elimination step.

  • Coupling : Add the aryl bromide (1.0 equiv) and benzophenone imine (1.1 equiv) dissolved in anhydrous toluene (0.2 M). Seal the flask, remove from the glovebox, and stir at 80 °C for 12 hours.

  • Hydrolysis : Cool to room temperature, filter through a Celite pad, and concentrate. Dissolve the crude N-aryl imine intermediate in THF, add 1M HCl (aq), and stir for 2 hours at room temperature. Causality: The biphasic acidic workup hydrolyzes the imine to the primary amine hydrochloride salt, while the benzophenone byproduct remains in the organic layer, allowing for easy purification.

  • Isolation : Basify the aqueous layer with NaOH and extract with dichloromethane (DCM) to isolate the pure primary aniline.

Ethanone, diphenyl(phenylimino)-: The N,O-Bidentate Architect

Mechanism & Causality

Ethanone, diphenyl(phenylimino)- features an α -imino ketone backbone. Because it is fully substituted, it cannot act as a nucleophile. Instead, the adjacent carbonyl and imine groups form a highly conjugated 1-aza-4-oxa-1,3-butadiene system. This structural motif allows it to act as a for transition metals (e.g., Pd, Cu, Al)[2]. The ligand can accept electron density into its low-lying π

  • orbitals, stabilizing low-valent metal intermediates during the catalytic cycle. Alternatively, the imine nitrogen can serve as a directing group for ortho-C–H activation on the N-phenyl ring.
Experimental Protocol: Synthesis of a Pd(II) Pre-catalyst
  • Complexation : In a Schlenk flask under nitrogen, dissolve Ethanone, diphenyl(phenylimino)- (1.0 equiv) in anhydrous DCM. Add PdCl₂(COD) (1.0 equiv) to the solution. Causality: PdCl₂(COD) is chosen because the cyclooctadiene (COD) ligand is highly labile. This allows the thermodynamically favored N,O-chelation of the α -imino ketone to proceed at room temperature without harsh heating, preserving the ligand's structural integrity.

  • Maturation : Stir the mixture at room temperature for 24 hours to ensure complete ligand exchange.

  • Precipitation : Induce precipitation of the [Pd(N,O-ligand)Cl₂] complex by adding cold, anhydrous diethyl ether. Causality: The polar Pd-complex is insoluble in non-polar ether, driving the equilibrium forward and allowing isolation without the need for column chromatography.

  • Isolation : Filter, wash with pentane, and dry under vacuum to yield the active cross-coupling pre-catalyst.

Comparative Data Presentation

PropertyBenzophenone IminesEthanone, diphenyl(phenylimino)-
Primary Role in Cross-Coupling Nucleophile (Ammonia Equivalent)N,O-Bidentate Ligand / Directed Substrate
Reactive Motif N–H bond (after deprotonation) α -imino ketone backbone (N,O coordination)
Typical Metal Catalysts Pd, Cu, NiPd, Cu, Al, Fe
Downstream Processing Requires acidic hydrolysis to yield primary aminesRetained in the catalytic complex or final product
Key Advantage Prevents over-alkylation/arylation of aminesTunes the electronics of the metal center; redox-active

Mechanistic Workflows

G cluster_0 Benzophenone Imine Workflow (Nucleophilic Ammonia Surrogate) cluster_1 Ethanone, diphenyl(phenylimino)- Workflow (Ligand / Directed Substrate) A1 Aryl/Alkyl Halide A3 Pd/Cu Catalyst A1->A3 A2 Benzophenone Imine A2->A3 Cross-Coupling A4 N-Aryl Imine A3->A4 A5 Primary Amine A4->A5 Acidic Hydrolysis B1 Ethanone, diphenyl(phenylimino)- B2 Transition Metal B1->B2 Coordination B3 N,O-Bidentate Complex B2->B3 B4 Catalytic C-C/C-N Coupling B3->B4 Substrate Activation

Figure 1: Mechanistic divergence of benzophenone imines (reagent) vs. alpha-imino ketones (ligand).

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews, 2016, 116(19), 12564–12649. URL:[Link]

  • Cross-Coupling of Alkyl Redox-Active Esters with Benzophenone Imines: Tandem Photoredox and Copper Catalysis Angewandte Chemie International Edition, 2018, 57(30), 9501-9504. URL:[Link]

  • Reactivity of 1-aza-4-oxa-1,3-butadienes (.alpha.-imino ketones) toward triorganoaluminum reagents Organometallics, 1987, 6(8), 1652–1658. URL:[Link]

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Alternative Methods for Purity Quantification of Ethanone, diphenyl(phenylimino)-

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of a compound's purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparis...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of a compound's purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as a primary method for quantifying the purity of Ethanone, diphenyl(phenylimino)-, against alternative analytical techniques. The methodologies, validation parameters, and comparative data presented herein are designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate analytical strategy for their specific requirements.

Introduction to Ethanone, diphenyl(phenylimino)- and the Imperative of Purity Analysis

Ethanone, diphenyl(phenylimino)-, a ketimine, presents a unique analytical challenge due to its chemical structure, which includes multiple aromatic rings and an imine functional group. These features influence its chromatographic behavior and spectroscopic properties. The purity of this compound is a critical quality attribute (CQA) that can impact its reactivity, stability, and, in a pharmaceutical context, its safety and efficacy. Therefore, a robust and validated analytical method for purity determination is not merely a procedural requirement but a scientific necessity.

This guide will focus on the validation of a proposed reversed-phase HPLC (RP-HPLC) method, a workhorse in the pharmaceutical industry, and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC).

Part 1: The Gold Standard: A Validated RP-HPLC Method for Purity Determination

High-Performance Liquid Chromatography is renowned for its high resolution, sensitivity, and quantitative accuracy, making it the premier choice for the purity analysis of a wide array of organic compounds.[1][2] A reversed-phase method is proposed here, leveraging a non-polar stationary phase and a polar mobile phase, which is well-suited for the separation of moderately polar compounds like Ethanone, diphenyl(phenylimino)-.

Proposed HPLC Method Parameters
ParameterConditionRationale
Instrumentation HPLC system with a UV-Vis or Diode Array Detector (DAD)DAD allows for peak purity analysis and selection of the optimal detection wavelength.
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase provides excellent retention and separation for aromatic compounds.
Mobile Phase Acetonitrile:Water (70:30, v/v)A common mobile phase for reversed-phase chromatography, offering good solubility for the analyte and efficient separation.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Detection Wavelength 254 nmAromatic rings in the analyte are expected to have strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
HPLC Method Validation: A Step-by-Step Protocol Grounded in ICH Q2(R1) Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] The following validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Method Optimization Method Optimization Specificity Specificity Method Optimization->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD_LOQ Precision->LOD_LOQ LOD & LOQ Robustness Robustness LOD_LOQ->Robustness Validated Method Validated Method Robustness->Validated Method

Caption: Workflow for HPLC Method Validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8]

    • Protocol:

      • Analyze a blank sample (mobile phase).

      • Analyze a solution of Ethanone, diphenyl(phenylimino)- standard.

      • Analyze a sample of the synthesized product.

      • If available, analyze samples spiked with known impurities or forced degradation samples (subjected to acid, base, oxidative, and photolytic stress).

    • Acceptance Criteria: The peak for Ethanone, diphenyl(phenylimino)- should be well-resolved from any other peaks, and the blank should show no interfering peaks at the retention time of the analyte. Peak purity analysis using a DAD should confirm the spectral homogeneity of the analyte peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[4]

    • Protocol:

      • Prepare a series of at least five standard solutions of Ethanone, diphenyl(phenylimino)- over a concentration range of 50% to 150% of the expected sample concentration.

      • Inject each standard solution in triplicate.

      • Plot the average peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

    • Protocol: The range is determined from the linearity study.

    • Acceptance Criteria: The specified range should demonstrate acceptable linearity, accuracy, and precision.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[7][8]

    • Protocol:

      • Prepare samples of a known purity matrix (if available) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

      • Analyze each sample in triplicate.

      • Calculate the percentage recovery for each sample.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4]

    • Repeatability (Intra-day precision):

      • Protocol: Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

      • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision):

      • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Acceptance Criteria: The RSD over the different sets of conditions should be ≤ 2.0%.

  • Detection Limit (LOD) and Quantitation Limit (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Protocol (based on the signal-to-noise ratio):

      • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][7]

    • Protocol:

      • Vary parameters such as the flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2% organic component).

      • Analyze the system suitability solution under each condition.

    • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.

Hypothetical HPLC Validation Data Summary
Validation ParameterResultAcceptance Criteria
Specificity No interference observedPeak purity > 990
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 50 - 150-
Accuracy (% Recovery) 99.5%98.0% - 102.0%
Precision (RSD) Repeatability: 0.8%, Intermediate: 1.2%≤ 2.0%
LOD (µg/mL) 0.1-
LOQ (µg/mL) 0.3-
Robustness PassedSystem suitability criteria met

Part 2: Alternative Analytical Techniques for Purity Assessment

While HPLC is a powerful tool, other techniques can offer complementary information or be more suitable in specific contexts.[1]

Analytical_Technique_Comparison cluster_0 Chromatographic Methods Purity Analysis Purity Analysis HPLC HPLC Purity Analysis->HPLC High Resolution Quantitative GC_MS GC-MS Purity Analysis->GC_MS Volatile Compounds Structural Info TLC TLC Purity Analysis->TLC Rapid Screening Qualitative

Caption: Comparison of Analytical Techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for the separation and identification of volatile and thermally stable compounds.[1] It provides not only quantitative data but also structural information from the mass spectra of the components.[9]

  • Experimental Protocol:

    • Instrumentation: Standard GC-MS system.

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane.

  • Comparison with HPLC:

    • Advantages: Provides definitive identification of impurities through mass spectral libraries. Higher separation efficiency for volatile compounds.

    • Disadvantages: Requires the analyte to be volatile and thermally stable. Non-volatile impurities will not be detected. Derivatization may be necessary for some compounds.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method primarily used for qualitative purity assessment and for monitoring the progress of chemical reactions.[1][2]

  • Experimental Protocol:

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: A mixture of non-polar and polar solvents, such as Hexane:Ethyl Acetate (80:20, v/v). The optimal mobile phase should provide a retention factor (Rf) for the main spot of around 0.3-0.5.

    • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent.

    • Detection: Visualization under UV light at 254 nm and/or staining with a suitable reagent (e.g., potassium permanganate).

  • Comparison with HPLC:

    • Advantages: Fast, inexpensive, and allows for the simultaneous analysis of multiple samples.

    • Disadvantages: Primarily qualitative or semi-quantitative. Lower resolution and sensitivity compared to HPLC.

Part 3: Comparative Performance and Method Selection

The choice of analytical method depends on the specific requirements of the analysis.

FeatureHPLCGC-MSTLC
Quantitation ExcellentGoodSemi-quantitative/Qualitative
Resolution HighVery HighLow
Sensitivity HighVery HighModerate
Throughput ModerateModerateHigh
Cost per Sample ModerateHighLow
Compound Volatility Not requiredRequiredNot required
Structural Information Limited (with DAD)ExcellentNone

For the routine quality control and quantitative purity determination of Ethanone, diphenyl(phenylimino)-, a validated HPLC method is the most suitable choice . It offers a robust, reliable, and accurate means of assessing purity. GC-MS serves as an invaluable tool for in-depth impurity profiling and identification , particularly for volatile impurities that may be present from the synthesis process. TLC remains a practical and efficient method for rapid, qualitative screening and for monitoring reaction progress in a research and development setting.

The integration of these techniques provides a comprehensive analytical strategy, ensuring the quality and consistency of Ethanone, diphenyl(phenylimino)- for its intended application.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • AMSbiopharma. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Naila Kanwal. (2017). ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Chromatography Today. (2012). Alternative found for HPLC methods. [Link]

  • IntechOpen. (2025). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Ketamine Form on Primesep 100 Column. [Link]

  • Uslu, B., & Ozkan, S. A. (2019). Determination of ketamine using melamine-modified gold nanoparticles. Heliyon, 5(11), e02838. [Link]

  • De La Puente, M. L. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Afinidad, 64(527), 34-40. [Link]

  • PRO Test. (2023). GUIDE How to test Ketamine?. [Link]

  • Kašpar, M. (2016). How to determine % purity of an isolated unknown compound without using standard?. ResearchGate. [Link]

  • Google Patents. (n.d.). CN107478757B - Purification and preparation method of ketamine standard substance for forensic drug detection.
  • Naccarato, A., et al. (2025). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Molecules, 30(9), 1999. [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Vickers, A., et al. (2017). UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. Journal of pharmaceutical and biomedical analysis, 145, 179–186. [Link]

  • ResearchGate. (n.d.). Development and validation of an HPLC method for the determination of process-related impurities in pridinol mesylate, employing experimental designs. [Link]

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Validation

A Comparative Guide to the FTIR Spectroscopy of α-Ketoimines: Characterizing Ethanone, 1,2-diphenyl-2-(phenylimino)-

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. The formation of an imine bond (C=N) is a fundamental transformation, and it...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. The formation of an imine bond (C=N) is a fundamental transformation, and its confirmation is a critical step in multi-step syntheses. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, reliable, and highly accessible method for this purpose. This guide provides an in-depth analysis of the FTIR absorption bands for Ethanone, 1,2-diphenyl-2-(phenylimino)-, a complex α-ketoimine. By comparing its spectral features with its precursor, benzil (1,2-diphenylethanedione), we will illuminate the characteristic vibrational modes that signify the successful synthesis of this class of compounds.

The Underlying Principles: Vibrational Signatures of Carbonyls and Imines

FTIR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint." In the context of Ethanone, 1,2-diphenyl-2-(phenylimino)-, two key functional groups are of primary interest: the carbonyl group (C=O) of the ketone and the imine group (C=N).

The position of the C=O stretching vibration is sensitive to its electronic environment. In a saturated aliphatic ketone, this band typically appears around 1715 cm⁻¹[1]. However, conjugation with a phenyl group or a carbon-carbon double bond delocalizes the π-electrons, which slightly weakens the C=O bond and lowers its stretching frequency to the 1685-1666 cm⁻¹ region[1][2].

Similarly, the C=N stretching vibration of an imine group is a strong indicator of its presence. This band is typically observed in the range of 1670-1650 cm⁻¹[3]. The conjugation of the imine with aromatic rings, as is the case in our target molecule, influences the exact position of this absorption.

Comparative Spectral Analysis: Ethanone, 1,2-diphenyl-2-(phenylimino)- vs. Benzil

To unequivocally identify the formation of the phenylimino group, a comparison with the starting material, benzil, is highly instructive. Benzil possesses two conjugated carbonyl groups, which gives rise to a characteristic C=O stretching absorption. The FTIR spectrum of Ethanone, 1,2-diphenyl-2-(phenylimino)-, in contrast, will exhibit the disappearance of one of these carbonyl bands and the appearance of a new band corresponding to the C=N stretch.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for Ethanone, 1,2-diphenyl-2-(phenylimino)- Observed Wavenumber (cm⁻¹) for Benzil Key Observations
CarbonylC=O Stretch (Conjugated)~1685 cm⁻¹~1680 cm⁻¹Persistence of a conjugated carbonyl group.
ImineC=N Stretch (Conjugated)~1630 cm⁻¹N/AAppearance of a new band, confirming imine formation.
Aromatic C-HC-H Stretch~3100-3000 cm⁻¹~3100-3000 cm⁻¹Present in both molecules.
Aromatic C=CC=C Stretch~1600-1450 cm⁻¹~1600-1450 cm⁻¹Characteristic of the phenyl rings.

Note: The expected wavenumbers for Ethanone, 1,2-diphenyl-2-(phenylimino)- are synthesized from literature values for similar conjugated keto-imines. The observed wavenumbers for benzil are based on published spectral data.

The most compelling evidence for the successful synthesis of Ethanone, 1,2-diphenyl-2-(phenylimino)- is the emergence of a distinct absorption band around 1630 cm⁻¹, attributable to the C=N stretching vibration of the newly formed phenylimino group. Concurrently, the intensity of the carbonyl absorption region would be expected to decrease relative to the starting benzil, although a strong C=O stretch will remain due to the ketone functionality.

Experimental Protocol for FTIR Analysis of Solid Samples

Accurate and reproducible FTIR spectra are contingent upon proper sample preparation. For solid organic compounds like Ethanone, 1,2-diphenyl-2-(phenylimino)-, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Preparation

This classic transmission method provides high-quality spectra when executed correctly.

Step-by-Step Protocol:

  • Sample Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of the solid sample. The goal is to reduce the particle size to minimize scattering of the infrared beam[4].

  • Mixing with KBr: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar. KBr is transparent in the mid-infrared region and serves as an inert matrix[5][6].

  • Homogenization: Thoroughly mix the sample and KBr by gentle grinding for 1-2 minutes to ensure uniform dispersion.

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Method 2: Attenuated Total Reflectance (ATR)

ATR is a more modern and rapid technique that requires minimal sample preparation.

Step-by-Step Protocol:

  • Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface[7].

  • Analysis: Acquire the FTIR spectrum. The infrared beam undergoes multiple internal reflections within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample, generating the absorption spectrum[8][9].

Visualization of Experimental Workflow and Molecular Structure

To further clarify the experimental process and the molecular structure of interest, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis Sample Sample Grinding Grinding Sample->Grinding KBr Method ATR_Placement Placement on ATR Crystal Sample->ATR_Placement ATR Method Mixing_with_KBr Mixing with KBr Grinding->Mixing_with_KBr Pressing_Pellet Pressing Pellet Mixing_with_KBr->Pressing_Pellet FTIR_Spectrometer FTIR Spectrometer Pressing_Pellet->FTIR_Spectrometer ATR_Placement->FTIR_Spectrometer Data_Acquisition Data Acquisition FTIR_Spectrometer->Data_Acquisition Spectrum_Analysis Spectrum Analysis Data_Acquisition->Spectrum_Analysis

Caption: Experimental workflow for FTIR analysis of solid samples.

Caption: Molecular structure of Ethanone, 1,2-diphenyl-2-(phenylimino)-.

Conclusion

FTIR spectroscopy stands as an indispensable tool for the structural elucidation of synthetic compounds. By understanding the characteristic absorption bands of key functional groups, researchers can confidently verify molecular transformations. The comparison between the FTIR spectra of a starting material like benzil and the product, Ethanone, 1,2-diphenyl-2-(phenylimino)-, provides a clear and definitive method for confirming the formation of the imine functionality. The appearance of the C=N stretching vibration, coupled with the persistence of the conjugated C=O stretch, offers a unique spectral signature for this class of α-ketoimines. Adherence to standardized experimental protocols ensures the acquisition of high-quality, reliable data crucial for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Reva, I., & Fausto, R. (2004). Matrix-Isolation FTIR Spectroscopy of Benzil: Probing the Flexibility of the C−C Torsional Coordinate. The Journal of Physical Chemistry A, 108(41), 8733–8741. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Reva, I., & Fausto, R. (2004). Matrix-Isolation FTIR Spectroscopy of Benzil: Probing the Flexibility of the C−C Torsional Coordinate. Figshare. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • ARC Journals. (n.d.). Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex. Retrieved from [Link]

  • Kintek Press. (n.d.). What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Computed FT-IR spectrum of benzil. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Lewis, J. W., & Sandorfy, C. (1982). An infrared study of the photoisomerization of N-benzylideneaniline. Canadian Journal of Chemistry, 60(13), 1720–1726. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra and AM1 calculations of N-benzylideneanilines. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 9: Characteristic vibrational frequencies of functio. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of benzil. Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Westin, J. (n.d.). Infrared (IR) spectroscopy - Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]

  • Scribd. (n.d.). FT-IR Spectra of Benzil Analysis. Retrieved from [Link]

  • PMC. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from [Link]

  • Specac Ltd. (n.d.). FTIR sample preparation (KBr pellets). Retrieved from [Link]

  • University of Calgary. (n.d.). IR: ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra of solid samples after filtration during one of the.... Retrieved from [Link]

  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • University of Warsaw. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • PMC. (2019, March 1). Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Reaction monitoring of imine synthesis using Raman spectroscopy. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). Infrared Spectrum and Structure of Ethylene Imine. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Ethanone, diphenyl(phenylimino)-

This document provides an in-depth guide for the safe and compliant disposal of Ethanone, diphenyl(phenylimino)- (CAS No. 4198-95-2). As researchers and drug development professionals, our commitment to safety and enviro...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth guide for the safe and compliant disposal of Ethanone, diphenyl(phenylimino)- (CAS No. 4198-95-2). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the laboratory bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring that disposal methods are both effective and fundamentally sound.

Chemical Profile and Hazard Assessment

Ethanone, diphenyl(phenylimino)-, also known as 1,2-diphenyl-2-phenylimino-ethanone, is an organic compound with the molecular formula C₂₀H₁₅NO.[1][2] Understanding its structure is paramount to anticipating its reactivity and potential hazards, thereby informing our disposal strategy.

PropertyValueSource
CAS Number 4198-95-2[1][2]
Molecular Formula C₂₀H₁₅NO[1][2]
Molecular Weight 285.34 g/mol [1][2]
Physical State Solid (assumed based on similar structures)
Boiling Point 441.5°C at 760 mmHg[2]
Water Solubility Insoluble (predicted based on structure)[3]

Inferred Hazards and Causality:

  • Imine Group (-C=N-): The key feature is the carbon-nitrogen double bond. Imines can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could cleave the molecule to form benzil (1,2-diphenylethanedione) and aniline. Aniline and its derivatives are known to be toxic. Therefore, a primary disposal concern is the potential generation of more hazardous byproducts.

  • Aromatic Rings: The multiple phenyl groups render the molecule non-polar and likely insoluble in water, similar to related compounds like diphenyl ketone.[3][4] This insolubility means it will persist in aqueous environments and should not be disposed of down the drain.[4][5]

  • General Organic Compound Hazards: Like many complex organic molecules, it may cause skin, eye, and respiratory irritation.[6] Prudent handling requires appropriate personal protective equipment (PPE).

The disposal strategy must therefore account for the compound as a non-halogenated organic solid and mitigate the risk of generating toxic byproducts through uncontrolled reactions in the waste stream.

Core Principles for Safe Disposal

The foundation of any chemical disposal protocol is adherence to regulations and a deep understanding of the chemical's behavior. All disposal activities must comply with local, institutional, and national hazardous waste regulations.[7][8]

Pillar 1: Waste Segregation (Expertise)

The first and most critical step in proper disposal is meticulous segregation. Ethanone, diphenyl(phenylimino)- must be collected as solid, non-halogenated organic waste .

  • Causality: Co-mingling this compound with other waste classes can lead to dangerous reactions. For instance, mixing with strong acids could accelerate hydrolysis, while contact with strong oxidizers could lead to an uncontrolled, exothermic reaction.[3][9] At a minimum, waste should be segregated into categories such as acids, bases, oxidizers, halogenated solvents, and non-halogenated solvents/solids.[9]

Pillar 2: Containerization and Labeling (Trustworthiness)

A self-validating disposal system relies on clear, unambiguous communication. Proper containerization and labeling prevent accidental misuse and ensure the safety of all personnel, from the lab to the final disposal facility.

  • Container: Use a robust, sealable container made of a compatible material (e.g., high-density polyethylene or glass). The container must be in good condition with a tightly fitting cap.[5][9]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "Ethanone, diphenyl(phenylimino)-"

    • CAS Number: "4198-95-2"

    • The words "Hazardous Waste"

    • An indication of the hazards (e.g., "Irritant")

    • The date accumulation started.

Pillar 3: Chemical Inactivation (Authoritative Grounding)

For certain waste streams, in-laboratory chemical treatment can be employed to reduce hazard before disposal, though this should only be undertaken by trained professionals who fully understand the chemistry involved.[10] Given that the hydrolysis of Ethanone, diphenyl(phenylimino)- could produce toxic aniline, a more definitive degradation method is preferable. A well-established method for the destruction of aromatic amines is oxidation with potassium permanganate.[9][10] This procedure can be adapted as a pre-treatment step for small quantities of this waste.

Disposal Workflow and Protocols

The following workflow provides a logical decision-making process for the disposal of Ethanone, diphenyl(phenylimino)-.

G cluster_prep Preparation & Collection cluster_disposal Disposal Path Selection cluster_protocol1 Protocol 1: Direct Disposal Steps cluster_protocol2 Protocol 2: Pre-treatment Steps start Waste Generated: Ethanone, diphenyl(phenylimino)- ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Solid, Non-Halogenated Organic Waste ppe->segregate decision Large or Small Quantity? segregate->decision direct_disposal Protocol 1: Direct Disposal (Preferred) decision->direct_disposal Large (>10g) pretreatment Protocol 2: In-Lab Pre-treatment (Expert Use) decision->pretreatment Small (<10g) containerize Place in Labeled, Compatible Waste Container direct_disposal->containerize oxidize Oxidize with KMnO4 in Acidic Solution (Fume Hood) pretreatment->oxidize store Store in Designated Waste Accumulation Area containerize->store handover Arrange Pickup by Licensed Hazardous Waste Contractor store->handover end end handover->end Disposal Complete neutralize Neutralize Final Solution to pH ~7 oxidize->neutralize dispose_aq Dispose as Aqueous Waste neutralize->dispose_aq dispose_aq->end

Caption: Decision workflow for the disposal of Ethanone, diphenyl(phenylimino)-.

Protocol 1: Direct Disposal via Hazardous Waste Contractor (Preferred Method)

This is the most straightforward and recommended method for all quantities of waste, ensuring regulatory compliance and safety.

  • Personal Protective Equipment (PPE): Before handling the waste, wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3][11]

  • Collection: Carefully transfer the solid waste into a designated hazardous waste container using a spatula or scoop. Avoid generating dust.

  • Containerization and Labeling:

    • Ensure the container is made of a compatible material and has a secure lid.

    • Affix a hazardous waste label. Fill it out completely with the chemical name ("Ethanone, diphenyl(phenylimino)-"), CAS number, and hazard information.

  • Temporary Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area. Ensure it is stored away from incompatible materials like acids and oxidizers.[5][12]

  • Final Disposal: Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][7]

Protocol 2: In-Lab Oxidative Degradation (Small Quantities, Expert Use Only)

This protocol is designed to chemically degrade small amounts (<10 g) of the compound into less hazardous, water-soluble products. It should only be performed by personnel experienced with handling reactive chemicals in a certified chemical fume hood.[10] The procedure is adapted from established methods for degrading aromatic amines.[9][10]

  • Preparation (in a fume hood):

    • For every 1 gram of Ethanone, diphenyl(phenylimino)- waste, prepare a solution of 1.7 N sulfuric acid (approx. 100 mL).

    • In a separate flask, prepare a 0.2 M solution of potassium permanganate (KMnO₄).

  • Dissolution: In a suitably sized flask equipped with a magnetic stirrer, dissolve the Ethanone, diphenyl(phenylimino)- waste in the 1.7 N sulfuric acid. Gentle heating may be required.

  • Oxidation: Slowly add the 0.2 M potassium permanganate solution to the stirring sulfuric acid mixture. A color change to brown/purple indicates the reaction is proceeding. Continue adding permanganate solution until a faint purple color persists for at least one hour, indicating an excess of the oxidant.

  • Quenching Excess Oxidant: After the one-hour hold, cautiously add solid sodium bisulfite (NaHSO₃) or sodium metabisulfite in small portions until the purple color disappears and the solution becomes clear or pale yellow. This step neutralizes the excess, reactive permanganate.

  • Neutralization: Cool the solution to room temperature. Slowly and carefully neutralize the acidic solution to a pH between 6 and 8 by adding a base, such as 2.5 M sodium hydroxide (NaOH). Monitor the pH with indicator strips.

  • Final Disposal: The resulting neutralized aqueous solution can typically be disposed of down the sanitary sewer with copious amounts of water, pending local regulations.[10] Always confirm your institution's policy on aqueous waste disposal.

Emergency Procedures

Spill Response:

  • For small spills: Evacuate non-essential personnel. Wearing appropriate PPE, cover the spilled solid with an inert absorbent material like vermiculite or sand.[8] Carefully sweep the material into a designated waste container.[3] Label the container and dispose of it as hazardous waste following Protocol 1.

  • For large spills: Evacuate the area immediately and contact your institution's EHS or emergency response team.

First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[6][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

References

  • PubChem. 1-(4-(Diphenylamino)phenyl)ethanone. Available at: [Link]

  • Emory University. Chemical Waste Disposal Guidelines. Available at: [Link]

  • Unknown.
  • Chemsrc. 1,2-diphenyl-2-phenylimino-ethanone | CAS#:4198-95-2. Available at: [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available upon request.
  • NIST. Ethanone, 1,2-diphenyl-. Available at: [Link]

  • Collect and Recycle. Amine Disposal For Businesses. Available at: [Link]

  • Journal of Chemical Education. Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories. Available at: [Link]

  • National Research Council. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Available at: [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available at: [Link]

  • Nature Communications. Chemical recycling of imine-linked covalent organic frameworks. Available at: [Link]

  • Carl ROTH. Safety data sheet. Available at: [Link]

  • Angene Chemical. Safety Data Sheet. Available at: [Link]

  • Swiss Federal Office of Public Health. Chemical Inactivation of Organisms in Liquids. Available at: [Link]

  • Radco Industries. DIPHENYL OXIDE SAFETY DATA SHEET. Available at: [Link]

  • KU Leuven. Inactivating organic (contaminated) material — HSE Department. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Diphenyl ketone. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Ethanone, diphenyl(phenylimino)-

Operational and Safety Guide: Handling Ethanone, diphenyl(phenylimino)- Executive Summary Ethanone, diphenyl(phenylimino)- (CAS: 4198-95-2), also known as 1,2-diphenyl-2-phenyliminoethanone, is a synthetic Schiff base ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Guide: Handling Ethanone, diphenyl(phenylimino)-

Executive Summary

Ethanone, diphenyl(phenylimino)- (CAS: 4198-95-2), also known as 1,2-diphenyl-2-phenyliminoethanone, is a synthetic Schiff base utilized in advanced drug development and organic synthesis[1][2]. While the intact solid compound poses standard irritant risks, its primary hazard profile is dictated by its chemical reactivity. This guide provides drug development professionals with a self-validating, mechanistically grounded protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Physicochemical Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular vulnerabilities of the compound. Ethanone, diphenyl(phenylimino)- is formed via the condensation of benzil and aniline. Like all imines, it is highly susceptible to hydrolysis when exposed to moisture or aqueous acids[3][4].

When exposed to ambient humidity, sweat on the skin, or mucosal membranes, the carbon-nitrogen double bond undergoes nucleophilic attack by water. This cleavage yields benzil (an irritant) and aniline (a severe toxicant)[3][4]. Aniline is highly lipophilic, rapidly absorbed through the skin, and causes methemoglobinemia—a condition where hemoglobin is oxidized, drastically reducing oxygen transport in the blood. Furthermore, recent atmospheric chemistry studies demonstrate that noncatalyzed hydrolysis of imines occurs exceptionally fast at the air-water interface, meaning that inhalation of the dust into the moist respiratory tract will result in immediate localized aniline release[5].

Hydrolysis Imine Ethanone, diphenyl(phenylimino)- (Solid Imine) Intermediate Hemiaminal (Unstable Intermediate) Imine->Intermediate + H2O Water H2O / Moisture (Catalyst: H+) Water->Intermediate Hydrolysis Ketone Benzil (Irritant) Intermediate->Ketone Cleavage Amine Aniline (Toxic: Methemoglobinemia) Intermediate->Amine Cleavage

Mechanistic pathway of moisture-induced imine hydrolysis yielding toxic aniline.

Quantitative Physicochemical Data

PropertyValue / SpecificationOperational Safety Implication
CAS Number 4198-95-2[2]Essential for precise SDS cross-referencing and inventory tracking.
Molecular Formula C20H15NO[6]High carbon content indicates strong lipophilicity; readily crosses dermal barriers.
Molecular Weight 285.35 g/mol [6]Heavy organic solid; prone to generating fine, settling dust during transfer.
Hydrolysis Products Benzil + Aniline[3]Aniline release dictates the necessity for strict moisture control and severe toxicity PPE protocols.

Core Personal Protective Equipment (PPE) Matrix

Because the primary hazard is the in situ generation of aniline upon contact with bodily moisture[4][5], standard laboratory PPE is insufficient. The following matrix outlines the required PPE and the mechanistic justification for each choice.

PPE CategoryQuantitative SpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (Outer: >0.11 mm, Inner: >0.08 mm)Aniline rapidly penetrates standard latex. Nitrile provides >240 min breakthrough time against aromatic amines.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from airborne particulate dust, preventing rapid localized hydrolysis in the eye.
Respiratory N95/P100 Particulate Respirator (if handled outside hood)Prevents inhalation of fine crystalline dust, mitigating the risk of rapid air-water interface hydrolysis in the lungs[5].
Body Protection Flame-resistant (Nomex) Lab Coat, fully buttonedPrevents dermal accumulation of lipophilic dust which can hydrolyze via sweat.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures zero-exposure handling during standard drug development assays.

Step-by-Step Methodology: Safe Weighing and Transfer

  • Environmental Verification: Ensure the chemical fume hood is operational with a verified face velocity between 80–120 feet per minute (fpm).

  • PPE Donning: Equip the PPE specified in the matrix above. Inspect outer nitrile gloves for micro-tears.

  • Static Mitigation: Ethanone, diphenyl(phenylimino)- is a dry powder[1]. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula to prevent aerosolization of the particulates.

  • Dispensing: Open the reagent bottle strictly inside the fume hood. Weigh the required mass using a closed-door analytical balance located within the hood enclosure.

  • Sealed Transfer: Transfer the solid into a reaction flask. Immediately purge the flask with an inert gas (Argon or N2) to displace ambient moisture and prevent premature hydrolysis[3]. Seal with a rubber septum.

  • Storage: Return the primary container to a desiccator. Moisture exclusion is the primary defense mechanism for preserving compound integrity and safety.

Workflow Prep 1. Fume Hood Prep (Verify Flow >80 fpm) PPE 2. PPE Donning (Double Nitrile, Goggles) Prep->PPE Proceed Weigh 3. Anti-Static Weighing (Closed Enclosure) PPE->Weigh Verified Transfer 4. Sealed Transfer (Argon/N2 Purged Flask) Weigh->Transfer Contained Decon 5. Surface Decon (5% Acetic Acid Wash) Transfer->Decon Post-Reaction

Standard operating procedure for the safe handling and transfer of imine compounds.

Spill Response & Decontamination (Self-Validating Protocol)

Standard spill responses often rely on sweeping and washing with water. For imines, adding water without chemical forethought accelerates the release of toxic aniline[4]. We employ a self-validating chemical neutralization protocol.

  • Step 1: Isolate & Contain: Do not use water. Cover the solid spill with a dry, inert absorbent (e.g., diatomaceous earth or dry sand) to prevent dust dispersion.

  • Step 2: Chemical Neutralization (The Self-Validating Step): Spray the spill area with a 5% acetic acid solution.

    • Causality: The mild acid intentionally forces the hydrolysis of any residual imine[3]. As aniline is generated, the acid immediately protonates it to form anilinium acetate.

    • Validation: Aniline is volatile and highly toxic; anilinium acetate is a non-volatile, highly water-soluble salt. By altering the chemical state, you definitively eliminate the inhalation hazard.

  • Step 3: Mechanical Removal: Wipe the neutralized area with damp absorbent pads. The water-soluble anilinium salt is easily lifted.

  • Step 4: Final Wash: Wash the surface with soapy water to remove any residual lipophilic benzil.

Waste Management & Disposal Plan

Improper disposal of imines can lead to cross-contamination and toxic gas release in waste streams.

  • Solid Waste: Collect all contaminated weighing boats, spatulas, and spill cleanup materials in a robust, sealable hazardous waste bag. Label explicitly as: "Hazardous Solid Waste: Ethanone, diphenyl(phenylimino)- (Aniline Precursor)."

  • Liquid Waste: Reaction filtrates or decontamination liquids containing this compound must be kept in non-halogenated organic waste carboys. Crucial: Do not mix with strong oxidizers (e.g., nitric acid waste), as the aniline byproduct is highly reactive and can cause exothermic oxidation.

  • Final Disposal: High-temperature incineration is the only acceptable method for final destruction, ensuring the complete cleavage and oxidation of the carbon-nitrogen bonds.

References

  • Chemsrc. "1,2-diphenyl-2-phenylimino-ethanone | CAS#:4198-95-2." Chemsrc Chemical Database. Available at:[Link]

  • Master Organic Chemistry. "Imines - Properties, Formation, Reactions, and Mechanisms." Master Organic Chemistry. Available at:[Link]

  • Chemistry Learner. "Imine: Definition, Structure, Formation, and Mechanism." Chemistry Learner. Available at:[Link]

  • Journal of the American Chemical Society. "Two-Step Noncatalyzed Hydrolysis Mechanism of Imines at the Air–Water Interface." ACS Publications. Available at:[Link]

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